molecular formula C38H54ClN3O10S2 B3331236 DM3-Sme CAS No. 796073-70-6

DM3-Sme

Cat. No.: B3331236
CAS No.: 796073-70-6
M. Wt: 812.4 g/mol
InChI Key: YCOIJPSIDUQDNN-UQJMXLCASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DM3-Sme is a useful research compound. Its molecular formula is C38H54ClN3O10S2 and its molecular weight is 812.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 811.2939150 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22?,23-,24+,28+,29-,30+,34+,37+,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOIJPSIDUQDNN-UQJMXLCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796073-70-6
Record name Maytansine, N2′-deacetyl-N2′-[4-(methyldithio)-1-oxopentyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796073-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide on DM3-SMe as a Tubulin Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Cytoskeleton in Oncology

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology. Its roles are critical in maintaining cell structure, facilitating intracellular transport, and, most importantly, forming the mitotic spindle essential for chromosome segregation during cell division. The high proliferative rate of cancer cells makes them exquisitely dependent on the proper function of the mitotic spindle. This dependency has established tubulin as one of the most validated and successful targets in cancer chemotherapy.

Agents that interfere with microtubule dynamics are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, maytansinoids). DM3-SMe is a potent, synthetic derivative of maytansine, a natural product that functions as a powerful microtubule-destabilizing agent. As a tubulin inhibitor, this compound exerts its cytotoxic effects by disrupting microtubule function, leading to mitotic arrest and subsequent apoptosis. Its exceptional potency has made it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver highly cytotoxic agents directly to cancer cells. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its evaluation in a cancer research setting.

Core Mechanism of Action

This compound exerts its anticancer effects by directly interacting with tubulin, the fundamental building block of microtubules.

  • Binding Site: this compound binds to the maytansine site on β-tubulin. This site is distinct from those of other well-known tubulin inhibitors like colchicine, vinca alkaloids, or taxanes.[1] Binding at this site sterically hinders the formation of longitudinal tubulin-tubulin interactions, which are essential for the elongation of microtubules.[1]

  • Inhibition of Polymerization: By binding to tubulin dimers, this compound suppresses the polymerization of tubulin into microtubules. Unlike microtubule-stabilizing agents, which lock microtubules in a polymerized state, this compound actively promotes their disassembly.[2]

  • Disruption of Microtubule Dynamics: The primary mechanism of action is the suppression of microtubule dynamics. Microtubules in a cell are in a constant state of flux, rapidly growing and shrinking in a process called "dynamic instability." This process is vital for the mitotic spindle to correctly capture and align chromosomes. This compound dampens these dynamics, preventing the spindle from functioning correctly.

  • Mitotic Arrest: The disruption of the mitotic spindle function activates the spindle assembly checkpoint, a crucial cellular safeguard. This activation halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase.[3]

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by the activation of caspases (such as caspase-3, -8, and -9), leading to the systematic dismantling of the cell.[3][4][5]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound, from tubulin binding to the induction of apoptosis.

DM3_SMe_Pathway DM3 This compound Tubulin β-Tubulin Dimer DM3->Tubulin Binds to Maytansine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Polymerization->Dynamics Spindle Mitotic Spindle Formation/Function Polymerization->Spindle Disrupts Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Dysfunction Activates G2M G2/M Phase Cell Cycle Arrest SAC->G2M Induces Apoptosis Intrinsic Apoptosis (Caspase Activation) G2M->Apoptosis Prolonged Arrest Triggers Death Cell Death Apoptosis->Death Leads to

Caption: Mechanism of action for this compound leading to apoptosis.
Role as a Payload in Antibody-Drug Conjugates (ADCs)

The extreme potency of this compound makes it an ideal cytotoxic "payload" for ADCs. In this application, this compound is attached via a specialized linker to a monoclonal antibody that targets a tumor-specific antigen on the surface of cancer cells.

ADC_Workflow ADC ADC (Antibody + Linker + this compound) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage/ Antibody Degradation Lysosome->Cleavage 4. Processing DM3 Active this compound Released Cleavage->DM3 5. Release Tubulin Tubulin Inhibition & Apoptosis DM3->Tubulin 6. Cytotoxic Effect

Caption: Workflow of an ADC utilizing this compound as the payload.

Quantitative Data Presentation

This compound exhibits exceptionally high cytotoxic activity in vitro. The available data highlights its sub-nanomolar potency.

Table 1: In Vitro Cytotoxicity of this compound
CompoundMetricValueCell LineCitation
This compoundIC₅₀0.0011 nMNot Specified[6]

Note: The IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. The extremely low value for this compound underscores its potent cytotoxic nature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Objective: To determine if this compound inhibits the assembly of tubulin heterodimers into microtubules.

Principle: A fluorescent reporter, such as DAPI, binds preferentially to polymerized microtubules, resulting in an increase in fluorescence intensity. An inhibitor of polymerization will prevent this increase.

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., from porcine brain)

  • Tubulin General Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (100%)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin on ice with ice-cold General Assay Buffer to a final concentration of ~4 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a 1x Assay Buffer with 1 mM GTP and 10% glycerol.

    • Prepare serial dilutions of this compound and control compounds in the 1x Assay Buffer.

  • Assay Setup (on ice):

    • In each well of the 96-well plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (known inhibitor) controls.

    • Add DAPI to the reconstituted tubulin stock to a final concentration of ~6 µM.

    • Initiate the reaction by adding the tubulin/DAPI mixture to each well to achieve a final tubulin concentration of 2 mg/mL.

  • Measurement:

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Cell Viability / Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to a cytotoxic compound.

Objective: To determine the concentration-dependent cytotoxicity of this compound on a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls (e.g., 0.1% DMSO).

    • Incubate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability against the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle.

Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain fixed and permeabilized cells. The fluorescence intensity of individual cells is directly proportional to their DNA content. Flow cytometry measures this intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells (to include apoptotic cells).

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and generate a histogram of DNA content.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.

    • Compare the cell cycle distribution of this compound-treated cells to the control to identify arrest at a specific phase (an accumulation of cells in the G2/M peak is expected).[3]

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the preclinical evaluation of a tubulin inhibitor like this compound.

Research_Workflow cluster_0 Phase 1: In Vitro / Biochemical cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models a1 Tubulin Polymerization Assay a2 Tubulin Binding Assay (e.g., Affinity Chromatography) b1 Cytotoxicity Assay (IC50) (e.g., MTT, MTS) a2->b1 b2 Cell Cycle Analysis (Flow Cytometry) b3 Apoptosis Assay (e.g., Annexin V/PI) b4 Immunofluorescence (Microtubule Morphology) c1 Xenograft Tumor Model (Efficacy Studies) b4->c1 c2 Toxicity & PK/PD Studies

Caption: Preclinical evaluation workflow for a tubulin inhibitor.

Conclusion and Future Directions

This compound is a tubulin inhibitor of extraordinary potency, operating through the disruption of microtubule polymerization, which culminates in G2/M cell cycle arrest and apoptosis. Its primary application in modern oncology is as a cytotoxic payload in antibody-drug conjugates, a strategy that leverages its high potency while mitigating systemic toxicity through targeted delivery. The technical protocols detailed in this guide provide a robust framework for researchers to investigate this compound and novel tubulin-targeting agents.

Future research should aim to broaden the publicly available data on this compound, including its IC₅₀ values across a comprehensive panel of cancer cell lines with varying resistance mechanisms. Further elucidation of its interaction with different tubulin isotypes and the downstream signaling pathways it modulates will provide deeper insights into its mechanism of action and potential biomarkers for sensitivity. As ADC technology continues to evolve with novel linkers and antibody targets, potent payloads like this compound will remain at the forefront of targeted cancer therapy development.

References

The Role of Maytansinoids, Featuring DM3-Sme, in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of maytansinoids, with a specific focus on the derivative DM3-Sme, in the design and application of Antibody-Drug Conjugates (ADCs). Maytansinoids are highly potent cytotoxic agents that, when linked to a monoclonal antibody, offer a targeted approach to cancer therapy, aiming to maximize efficacy while minimizing systemic toxicity. This document provides a comprehensive overview of their mechanism of action, experimental protocols for their evaluation, and quantitative data from preclinical studies.

Introduction to Maytansinoid ADCs

Maytansinoids, derivatives of the natural product maytansine, are potent mitotic inhibitors that disrupt microtubule assembly, a critical process for cell division.[1] Their high cytotoxicity, however, initially limited their therapeutic potential due to severe side effects.[1] The advent of ADCs provided a solution by enabling the targeted delivery of these potent payloads directly to cancer cells, thereby increasing the therapeutic window.[2]

An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload like a maytansinoid, and a chemical linker that connects the two.[3] The specificity of the mAb ensures that the cytotoxic payload is delivered preferentially to cancer cells, sparing healthy tissues.

This compound is a thiol-containing maytansinoid derivative designed for conjugation to antibodies.[4][5] The "Sme" designation refers to a methyl-disulfide group, which can be used to form a cleavable disulfide bond with a linker on the antibody.[6] This design allows for the stable circulation of the ADC in the bloodstream and the subsequent release of the active maytansinoid payload within the target cancer cell.

Mechanism of Action

The mechanism of action of maytansinoid-based ADCs is a multi-step process that begins with targeted delivery and culminates in apoptotic cell death.

  • Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[3] Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[7]

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing various degradative enzymes.[7] Within the acidic environment of the lysosome, the linker connecting the maytansinoid to the antibody is cleaved. In the case of disulfide linkers, such as those that can be formed with this compound, the reducing environment of the cell also contributes to the release of the thiol-containing maytansinoid.[6]

  • Microtubule Disruption: The released maytansinoid payload diffuses into the cytoplasm and binds to tubulin, the protein subunit of microtubules.[1] This binding inhibits the polymerization of tubulin, disrupting the dynamic instability of microtubules.[8] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10] This process involves the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins.[9][10]

Signaling Pathway of Maytansinoid-Induced Apoptosis

cluster_0 ADC Action cluster_1 Cellular Effects cluster_2 Apoptotic Cascade ADC ADC Receptor Binding Receptor Binding ADC->Receptor Binding Binds to Tumor Antigen Internalization Internalization Receptor Binding->Internalization Lysosome Lysosome Internalization->Lysosome Maytansinoid Release Maytansinoid Release Lysosome->Maytansinoid Release Linker Cleavage Maytansinoid Maytansinoid Maytansinoid Release->Maytansinoid Tubulin Tubulin Maytansinoid->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Bcl-2 Family Bcl-2 Family Apoptosis->Bcl-2 Family Regulates Bax/Bak Activation Bax/Bak Activation Bcl-2 Family->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Cell Death Cell Death Caspase-3 Activation->Cell Death

Caption: Signaling pathway of maytansinoid ADC-induced apoptosis.

Quantitative Data on Maytansinoid ADCs

The efficacy of maytansinoid ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. Pharmacokinetic properties are also crucial for determining the dosing regimen and predicting potential toxicities.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the in vitro potency of an ADC. The following table summarizes representative IC50 values for maytansinoid ADCs in various cancer cell lines. It is important to note that these values can vary depending on the specific antibody, linker, maytansinoid payload, and the experimental conditions.

Cancer TypeCell LineTarget AntigenMaytansinoid PayloadIC50 (ng/mL)Reference
Breast Cancer SK-BR-3HER2DM115 - 30[2]
BT-474HER2DM120 - 50[2]
MCF-7Trop-2MMAE~10[11]
Gastric Cancer NCI-N87HER2DM15 - 20[7]
Ovarian Cancer SKOV3HER2DM1~25[12]
OVCAR-3MesothelinDM4~100[13]
Lung Cancer NCI-H226MesothelinDM4~50[13]
In Vivo Efficacy

The in vivo antitumor activity of maytansinoid ADCs is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice. Key parameters include tumor growth inhibition (TGI) and, in some cases, complete tumor regression.

Animal ModelTumor Model (Cell Line)Target AntigenMaytansinoid ADCDose (mg/kg)Tumor Growth Inhibition (%)Reference
Mouse NCI-N87 (Gastric)HER2Trastuzumab-DM110>90[7]
Mouse HCC-1954 (Breast)HER2Trastuzumab-DM110Significant Regression[7]
Mouse SKOV3 (Ovarian)HER2Trastuzumab-DM115~80[12]
Rat NCI-N87 (Gastric)HER2Trastuzumab-vc-MMAE1Significant Inhibition[14]
Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. These parameters help in determining the appropriate dosing schedule for clinical trials.

SpeciesADCAnalyteClearance (mL/day/kg)Half-life (days)Reference
Rat Anti-CD22-MCC-DM1Total Antibody6.77.9[15]
Conjugated ADC13.44.5[15]
Monkey Anti-CD79b-vc-MMAETotal Antibody~15~10[16]
Conjugated ADC~20~5[16]
Mouse Trastuzumab-MCC-DM1Total Antibody8.4-[15]
Conjugated ADC19-[15]

Experimental Protocols

This section provides an overview of key experimental protocols used in the development and evaluation of maytansinoid ADCs.

ADC Synthesis and Conjugation (Thiol-reactive Maytansinoid)

This protocol outlines the general steps for conjugating a thiol-containing maytansinoid, such as a DM3 derivative, to an antibody via a maleimide-containing linker (e.g., SMCC).

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to remove any interfering substances.

    • If necessary, reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Linker Activation of Antibody (if using a heterobifunctional linker like SMCC):

    • Dissolve the maleimide-containing linker (e.g., SMCC) in an organic solvent like DMSO.

    • Add the linker solution to the antibody solution at a specific molar ratio to activate the lysine residues.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.

    • Remove excess, unreacted linker by desalting or dialysis.

  • Conjugation of Maytansinoid:

    • Dissolve the thiol-containing maytansinoid (e.g., DM3 derivative) in an appropriate solvent.

    • Add the maytansinoid solution to the activated or reduced antibody solution. The maleimide groups on the linker (or directly on the antibody if a maleimide-functionalized antibody is used) will react with the thiol group of the maytansinoid to form a stable thioether bond.

    • Incubate the reaction mixture for a specified time (e.g., 2-16 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated payload and other reactants using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

ADC Development Workflow

cluster_0 Discovery & Engineering cluster_1 ADC Construction & Characterization cluster_2 Preclinical Evaluation cluster_3 Clinical Development Target ID & Validation Target ID & Validation Antibody Generation\n& Optimization Antibody Generation & Optimization Target ID & Validation->Antibody Generation\n& Optimization Payload & Linker\nSelection Payload & Linker Selection Antibody Generation\n& Optimization->Payload & Linker\nSelection Conjugation Conjugation Payload & Linker\nSelection->Conjugation Purification Purification Conjugation->Purification Analytical Characterization\n(DAR, Purity, etc.) Analytical Characterization (DAR, Purity, etc.) Purification->Analytical Characterization\n(DAR, Purity, etc.) In Vitro Assays In Vitro Assays Analytical Characterization\n(DAR, Purity, etc.)->In Vitro Assays In Vivo Efficacy\n(Xenograft Models) In Vivo Efficacy (Xenograft Models) In Vitro Assays->In Vivo Efficacy\n(Xenograft Models) Pharmacokinetics\n& Toxicology Pharmacokinetics & Toxicology In Vivo Efficacy\n(Xenograft Models)->Pharmacokinetics\n& Toxicology IND-Enabling Studies IND-Enabling Studies Pharmacokinetics\n& Toxicology->IND-Enabling Studies Phase I, II, III\nClinical Trials Phase I, II, III Clinical Trials IND-Enabling Studies->Phase I, II, III\nClinical Trials

References

Unraveling the Cytotoxicity of DM3-Sme: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of DM3-Sme, a potent maytansinoid derivative employed as a payload in antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's action, detailed experimental protocols for its assessment, and a summary of its cytotoxic potency across various cancer cell lines.

Core Concept: A Microtubule-Targeting Payload

This compound is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity. As the cytotoxic component of an ADC, this compound is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the highly potent this compound is delivered directly to cancer cells, minimizing off-target toxicity to healthy tissues.

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential components of the cellular cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Quantitative Analysis of Cytotoxicity

The potency of this compound, both as a free molecule and as part of an ADC, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity.

Cell LineCancer TypeCompoundIC50 (nM)
BT474Breast CancerFree Maytansine0.42[1]
BJABLymphomaFree Maytansine0.27[1]
Various Lymphoma LinesLymphomaMaytansinoids0.01 - 0.09[2]

Note: Data for this compound specifically is limited in publicly available literature. The IC50 values for free maytansine and the general range for maytansinoids provide a strong indication of the expected potency.

Experimental Protocols for Assessing Cytotoxicity

The following protocols provide a framework for conducting in vitro cytotoxicity assays to determine the efficacy of this compound or this compound-containing ADCs.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or this compound ADC

  • 96-well white-walled plates (for luminescence) or clear plates (for absorbance)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[1] Allow cells to adhere and grow overnight.

  • Treatment: Prepare serial dilutions of this compound or the ADC in complete culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours, as the cytotoxic effects of microtubule inhibitors can be delayed.[3]

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways of this compound Induced Apoptosis

The cytotoxic effect of this compound culminates in the induction of apoptosis. This process is orchestrated by a complex network of signaling pathways.

Experimental Workflow for Cytotoxicity Assay

experimental_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with diluted compound incubate_overnight->treat_cells prepare_drug Prepare serial dilutions of this compound/ADC prepare_drug->treat_cells incubate_treatment Incubate for 72-120 hours treat_cells->incubate_treatment add_reagent Add viability reagent (MTT/CellTiter-Glo) incubate_treatment->add_reagent measure_signal Measure absorbance/luminescence add_reagent->measure_signal data_analysis Analyze data and calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

This compound Induced Apoptotic Signaling Pathway

This compound, by inhibiting tubulin polymerization, triggers a cascade of events leading to apoptosis, primarily through the intrinsic pathway.

apoptosis_pathway DM3_Sme This compound Tubulin Tubulin Polymerization DM3_Sme->Tubulin inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation Bcl2_Family Bcl-2 Family Regulation (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) Mitotic_Arrest->Bcl2_Family p53_Activation->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Initiator Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Executioner Caspase-3 & -7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

This guide provides a foundational understanding of the cytotoxicity of this compound. Further research is warranted to expand the database of IC50 values across a broader range of cancer cell lines and to further elucidate the intricate signaling networks involved in maytansinoid-induced cell death.

References

The Emergence of DM3-Sme: A Potent Maytansinoid for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The landscape of oncology is being reshaped by the advent of antibody-drug conjugates (ADCs), which offer the promise of targeted chemotherapy with an improved therapeutic window. Central to the efficacy of these biotherapeutics is the cytotoxic payload. This technical guide delves into the discovery and development of DM3-Sme, a highly potent maytansinoid derivative engineered for use in ADCs. We will explore its mechanism of action as a tubulin inhibitor, present key preclinical data, and provide detailed experimental protocols for its evaluation. Furthermore, this document will illustrate the critical signaling pathways and experimental workflows associated with the development of this compound-bearing ADCs. While specific data for this compound is limited in publicly available literature, this guide will draw upon data from the broader maytansinoid class, particularly the closely related analogs DM1 and DM4, to provide a comprehensive overview for the scientific community.

Introduction: The Maytansinoid Family and the Need for Potent Payloads

Maytansinoids are a class of ansa macrolides originally isolated from the shrub Maytenus ovatus.[1] They are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] Their high cytotoxicity, often 100 to 1000 times greater than conventional chemotherapeutic agents like doxorubicin, makes them ideal candidates for use as ADC payloads.[1] However, their systemic toxicity precluded their use as standalone therapeutics. The development of ADC technology has provided a means to harness the potent anti-tumor activity of maytansinoids while minimizing off-target effects.

This compound is a derivative of maytansine, specifically designed for conjugation to antibodies. Its high potency is evidenced by an in vitro IC50 value of 0.0011 nM, making it an exceptionally cytotoxic agent.[2] Like other maytansinoids, it exerts its effect by disrupting microtubule dynamics, a fundamental process for cell division.

Discovery and Synthesis

While the specific discovery timeline for this compound is not extensively documented in public literature, its development is a part of the broader effort to synthesize maytansine analogs with appropriate functional groups for antibody conjugation. Maytansinoids like DM1 and DM4 have been more widely studied and serve as the foundation for understanding the structure-activity relationship of compounds like this compound. The synthesis of these derivatives involves modifying the maytansine core to introduce a linker attachment point, often a thiol or disulfide group, enabling stable conjugation to a monoclonal antibody.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound, like other maytansinoids, is the inhibition of tubulin polymerization. This process is crucial for the formation of the mitotic spindle during cell division.

Signaling Pathway for this compound-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by a this compound-containing ADC, leading to apoptosis of the cancer cell.

DM3_Sme_Signaling_Pathway ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Release Linker Cleavage & This compound Release Lysosome->Release Tubulin Tubulin Dimers Release->Tubulin Binds to Disruption Inhibition of Polymerization Release->Disruption Microtubule Microtubule Assembly Tubulin->Microtubule Disruption->Microtubule Blocks MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 1: Proposed signaling pathway of a this compound ADC.

Preclinical Data

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) of a DM4-containing ADC against various cancer cell lines.

Cell LineCancer TypeTarget AntigenIC50 (nM)
COLO 205Colon CarcinomaNot Specified~1.0
HCT-15Colon CarcinomaNot Specified~5.0
UO-31Renal CancerNot Specified~3.0
Data is representative and compiled from studies on maytansinoid ADCs.[3]
In Vivo Pharmacokinetics

Pharmacokinetic parameters of the free payload are critical for understanding the safety and efficacy of an ADC. The following table shows representative plasma concentrations of DM4 in patients treated with a DM4-ADC.

ADCDiseaseDose (mg/m²)Mean Plasma DM4 (ng/mL)
Indatuximab RavtansineMultiple Myeloma1405.0 - 21.9
AVE9633Acute Myeloid LeukemiaNot Specified1 - 100
Coltuximab RavtansineB-Cell LymphomaNot Specified1 - 100
Data is representative and compiled from clinical trials of DM4-ADCs.[4]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize maytansinoid payloads like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 350 nm.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)

  • GTP solution (10 mM)

  • This compound or other maytansinoid

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate polymerization by adding GTP (final concentration 1 mM) to the reaction mixture and immediately transfer to the wells.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.

  • Plot absorbance versus time to determine the rate of polymerization and the extent of inhibition.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or ADC-DM3-Sme

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or the ADC for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Experimental and Developmental Workflow

The development of a this compound-based ADC follows a structured workflow from initial payload characterization to preclinical in vivo studies.

ADC_Development_Workflow Payload_Char This compound Characterization InVitro_Tubulin In Vitro Tubulin Assay Payload_Char->InVitro_Tubulin InVitro_Cyto In Vitro Cytotoxicity Assay Payload_Char->InVitro_Cyto Linker_Selection Linker Selection InVitro_Cyto->Linker_Selection ADC_Conjugation ADC Conjugation Linker_Selection->ADC_Conjugation ADC_Char ADC Characterization ADC_Conjugation->ADC_Char InVitro_ADC_Cyto In Vitro ADC Cytotoxicity ADC_Char->InVitro_ADC_Cyto InVivo_PK In Vivo Pharmacokinetics InVitro_ADC_Cyto->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies InVitro_ADC_Cyto->InVivo_Efficacy

Figure 2: General workflow for the development of a this compound ADC.

Conclusion

This compound represents a potent maytansinoid payload with significant potential for the development of next-generation antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy in oncology. While specific preclinical and clinical data for this compound are not as abundant as for its counterparts DM1 and DM4, the collective knowledge of the maytansinoid class provides a strong foundation for its continued development. The experimental protocols and workflows outlined in this guide offer a framework for researchers and drug developers to evaluate and advance this compound-based ADCs, with the ultimate goal of delivering more effective and targeted therapies to cancer patients.

References

An In-Depth Technical Guide to Maytansinoid ADC Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maytansinoid payloads utilized in Antibody-Drug Conjugates (ADCs), focusing on their mechanism of action, key derivatives, and the experimental methodologies crucial for their development and evaluation.

Introduction to Maytansinoids

Maytansinoids are potent microtubule-targeting agents, originally isolated from the Ethiopian shrub Maytenus ovatus.[1] They are derivatives of maytansine and function by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][3] Their high cytotoxicity, with activity in the sub-nanomolar range, makes them ideal payloads for ADCs.[2] However, their systemic toxicity necessitates targeted delivery to cancer cells, a role fulfilled by monoclonal antibodies in an ADC construct.[2]

The two most clinically relevant maytansinoid derivatives are DM1 and DM4.[2] These have been modified to include a thiol group, enabling covalent attachment to a linker molecule, which in turn connects to the antibody.[2]

Mechanism of Action

The primary mechanism of action for maytansinoids is the disruption of microtubule dynamics.[3] This process is critical for various cellular functions, most notably mitosis.

dot

cluster_adc_moa Maytansinoid ADC Mechanism of Action ADC Maytansinoid ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (e.g., DM1/DM4) Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation Tubulin Tubulin Dimers PayloadRelease->Tubulin 5. Binding to Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Microtubule Dynamics Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Mechanism of action of a maytansinoid ADC.

Key Maytansinoid Derivatives: DM1 and DM4

DM1 (emtansine) and DM4 (ravtansine) are the most widely used maytansinoid payloads in ADC development. Their structures are similar, differing in the steric hindrance around the thiol group, which can influence the stability and properties of the resulting ADC.[4]

Quantitative Potency of Maytansinoid ADCs

The in vitro potency of maytansinoid ADCs is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The potency is influenced by factors such as the target antigen expression level, the drug-to-antibody ratio (DAR), and the linker chemistry.[5][6]

ADC TargetMaytansinoid PayloadLinker TypeCancer Cell LineIC50 (pM)
HER2DM1Non-cleavable (SMCC)SK-BR-3 (Breast Cancer)30 - 120
HER2DM1Non-cleavable (SMCC)BT-474 (Breast Cancer)85 - 148 (as µg/mL)
Folate Receptor αDM4Cleavable (SPDB)VariousVaries with DAR
EGFRDM1Non-cleavable (SMCC)VariousVaries with DAR
CanAgDM1Cleavable (Disulfide)VariousPicomolar range
CD33DM1/DM4VariousMOLM-13 (Leukemia)~50 - 10,000

Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented is a representative range from multiple sources.[5][6][7][8]

Experimental Protocols

Synthesis of Maytansinoid Payloads (DM1 and DM4)

The semi-synthesis of DM1 and DM4 typically starts from ansamitocin P-3, a natural product obtained from fermentation.[6][9]

dot

cluster_synthesis Semi-synthesis of DM1/DM4 Ansamitocin Ansamitocin P-3 Hydrolysis Hydrolysis Ansamitocin->Hydrolysis Maytansinol Maytansinol Hydrolysis->Maytansinol Esterification Esterification with Thiol-containing Side Chain Maytansinol->Esterification DisulfideProtected Disulfide-Protected Maytansinoid Esterification->DisulfideProtected Reduction Reduction of Disulfide DisulfideProtected->Reduction DM1_DM4 DM1 or DM4 Reduction->DM1_DM4

Caption: General workflow for the semi-synthesis of DM1 and DM4.

Detailed Methodology for DM4 Synthesis:

  • Preparation of 4-Mercapto-4-methylpentanoic acid: This is a multi-step organic synthesis process involving the reaction of isobutylene sulfide with a suitable carboxylic acid precursor.[10]

  • Esterification with N-methyl-L-alanine: The synthesized thiol-containing carboxylic acid is then reacted with N-methyl-L-alanine to form the corresponding amide.[10]

  • Coupling to Maytansinol: The resulting N-acyl-N-methyl-L-alanine is coupled to maytansinol using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of zinc chloride. This reaction yields a mixture of diastereomers.[10]

  • Purification: The desired L-amino acid-containing isomer is separated and purified using High-Performance Liquid Chromatography (HPLC).[10]

  • Reduction: The purified disulfide-protected maytansinoid is then reduced using a reducing agent like dithiothreitol (DTT) to yield the final thiol-containing DM4.[10]

Antibody-Maytansinoid Conjugation (Lysine Conjugation)

Conjugation to lysine residues is a common method for producing maytansinoid ADCs.[11]

dot

cluster_conjugation Lysine Conjugation Workflow Antibody Monoclonal Antibody Modification Antibody Modification Antibody->Modification Linker Bifunctional Linker (e.g., SMCC) Linker->Modification ModifiedAb Linker-Modified Antibody Modification->ModifiedAb Conjugation Conjugation Reaction ModifiedAb->Conjugation Maytansinoid Maytansinoid (DM1/DM4) Maytansinoid->Conjugation ADC Maytansinoid ADC Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC

Caption: Workflow for lysine-based conjugation of maytansinoids to antibodies.

Detailed Two-Step Conjugation Protocol:

  • Antibody Modification:

    • Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).

    • Add the bifunctional linker (e.g., SMCC) to the antibody solution. The linker-to-antibody molar ratio will influence the final DAR.

    • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 4°C).

    • Remove excess linker by purification, for example, using size-exclusion chromatography (SEC).[11]

  • Conjugation to Maytansinoid:

    • Prepare the maytansinoid (DM1 or DM4) in an organic co-solvent (e.g., DMA or DMSO).

    • Add the maytansinoid solution to the linker-modified antibody.

    • Incubate the reaction mixture under controlled conditions (e.g., pH, temperature, and time) to allow the thiol group of the maytansinoid to react with the maleimide group of the linker.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated maytansinoid and other reactants using methods like SEC.

    • Characterize the purified ADC for parameters such as DAR, aggregation, and purity.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the maytansinoid ADC and appropriate controls (e.g., unconjugated antibody, free maytansinoid, and vehicle).

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Bystander Killing Effect Assay

The bystander effect refers to the ability of a payload released from a target cell to kill neighboring antigen-negative cells. This can be assessed using co-culture or conditioned medium transfer assays.[13][14]

Co-Culture Assay Protocol:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cells.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the maytansinoid ADC.

  • Incubation and Imaging: Incubate the plate and monitor the viability of the fluorescently labeled antigen-negative cells over time using fluorescence microscopy or a high-content imaging system.

  • Quantification: Quantify the reduction in the number or confluence of the fluorescent antigen-negative cells to determine the extent of bystander killing.[13]

In Vivo Efficacy Studies (Xenograft Model)

Xenograft models are crucial for evaluating the anti-tumor activity of maytansinoid ADCs in a living system.[15][16]

Protocol:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, and maytansinoid ADC at different doses). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition, tumor regression, and survival analysis.[16]

Conclusion

Maytansinoid payloads, particularly DM1 and DM4, are highly effective cytotoxic agents that have been successfully incorporated into clinically approved and investigational ADCs. A thorough understanding of their mechanism of action, combined with robust experimental protocols for their synthesis, conjugation, and evaluation, is essential for the continued development of this important class of cancer therapeutics. The methodologies outlined in this guide provide a foundation for researchers and drug developers working to advance the field of antibody-drug conjugates.

References

DM3-Sme Antibody-Drug Conjugates: A Technical Overview of Safety and Preliminary Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM3-Sme is a potent maytansinoid derivative engineered for use as a cytotoxic payload in antibody-drug conjugates (ADCs). As a member of the maytansinoid family, its mechanism of action centers on the inhibition of tubulin polymerization, a critical process for cell division, ultimately leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[1] While specific preclinical and clinical data for ADCs utilizing the this compound payload are not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics, the general safety profile of maytansinoid-based ADCs, and detailed experimental protocols for its evaluation. Data from closely related maytansinoid ADCs are included to provide a contextual framework for anticipated performance and potential toxicities.

Introduction to this compound

This compound is a derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus.[1] Maytansinoids are highly cytotoxic agents that have demonstrated significant anti-cancer activity.[1] The "-Sme" designation in this compound likely refers to a thioether linkage, a modification designed to provide a stable covalent bond between the cytotoxic payload and the monoclonal antibody. This stability is a critical attribute for ADCs, aiming to minimize the premature release of the highly potent payload in systemic circulation, thereby reducing off-target toxicities.

The fundamental principle of an ADC is to leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells that overexpress a particular target antigen. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the cytotoxic payload is released within the cell to exert its therapeutic effect.

Mechanism of Action: Tubulin Inhibition

The primary mechanism of action for maytansinoids, including this compound, is the disruption of microtubule dynamics.

  • Binding to Tubulin: Maytansinoids bind to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.

  • Disruption of Microtubule Function: Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.

  • Mitotic Arrest and Apoptosis: By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Maytansinoid_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM3_Sme Released this compound Lysosome->DM3_Sme 4. Payload Release Tubulin Tubulin Dimers DM3_Sme->Tubulin 5. Binds to Tubulin Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest 6. Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Induction of Apoptosis

Figure 1: Mechanism of Action of a this compound Antibody-Drug Conjugate.

Preliminary Data

Specific in vivo efficacy and safety data for ADCs utilizing the this compound payload are limited in publicly available literature. However, in vitro data demonstrates its high potency.

In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxicity of this compound.

CompoundIn Vitro IC50Cell LineAssay Type
This compound0.0011 nMNot SpecifiedNot Specified

Table 1: In Vitro Cytotoxicity of this compound.

This sub-nanomolar potency highlights the significant cytotoxic potential of this compound, making it a candidate for targeted delivery via an ADC.

Safety Profile of Maytansinoid ADCs

While a specific safety profile for this compound is not available, the toxicities of maytansinoid-based ADCs have been characterized in preclinical and clinical studies. These toxicities are often related to the payload and can occur due to the premature release of the cytotoxic agent or on-target, off-tumor effects.

General Clinical Toxicities

The following table outlines common adverse events observed with maytansinoid-based ADCs in clinical trials.[2][3] It is important to note that the specific toxicity profile can vary depending on the antibody, linker, and patient population.

Toxicity ClassCommon Adverse Events (Grade ≥ 3)
Hematologic Thrombocytopenia, Neutropenia, Anemia
Hepatic Increased Aspartate Aminotransferase (AST), Increased Alanine Aminotransferase (ALT)
Neurologic Peripheral Neuropathy
Ocular Keratopathy, Blurred Vision
Gastrointestinal Nausea, Diarrhea, Vomiting
Constitutional Fatigue

Table 2: Common Grade ≥ 3 Toxicities Associated with Maytansinoid-Based ADCs.[2][3]

Hepatotoxicity is a known class effect of maytansinoid payloads.[4] Careful monitoring of liver function is a critical aspect of the clinical development of these agents.

Key Experimental Protocols

The following sections detail standardized protocols for the preclinical evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (expressing the antigen of interest)

  • Control cancer cell lines (negative for the antigen of interest)

  • Complete cell culture medium

  • This compound ADC

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC or control solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Objective: To confirm that this compound inhibits tubulin polymerization.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • This compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.

  • Compound Addition: Add this compound, positive control, or negative control to the appropriate wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (typically every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance at 340 nm versus time for each condition. Compare the polymerization curve of this compound-treated samples to the positive and negative controls to determine its inhibitory effect on tubulin polymerization.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel ADC like one carrying this compound.

ADC_Preclinical_Workflow cluster_1 Animal Models Start ADC Conception (this compound + Antibody) Conjugation Antibody-Payload Conjugation Start->Conjugation Characterization Biophysical Characterization (DAR, Aggregation) Conjugation->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Cytotoxicity Cytotoxicity Assays (IC50) In_Vitro->Cytotoxicity Binding Binding Assays (Affinity) In_Vitro->Binding Internalization Internalization Assays In_Vitro->Internalization MOA Mechanism of Action (e.g., Tubulin Polymerization) In_Vitro->MOA In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Efficacy Efficacy Studies (Xenograft Models) In_Vivo->Efficacy Toxicity Toxicology Studies (MTD) In_Vivo->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD IND IND-Enabling Studies Efficacy->IND Toxicity->IND PK_PD->IND

Figure 2: General Preclinical Development Workflow for an Antibody-Drug Conjugate.

Conclusion and Future Directions

This compound is a highly potent maytansinoid payload with significant potential for the development of next-generation antibody-drug conjugates. Its sub-nanomolar in vitro cytotoxicity underscores its promise as an effective anti-cancer agent when delivered specifically to tumor cells. While comprehensive in vivo safety and efficacy data for this compound-containing ADCs are not yet widely available, the established profile of related maytansinoid ADCs provides a valuable framework for anticipating their clinical behavior. Key areas of focus in the development of this compound ADCs will include careful target selection, optimization of the drug-to-antibody ratio, and linker technology to maximize the therapeutic window. Further preclinical studies are warranted to fully characterize the in vivo safety and efficacy profile of ADCs utilizing this promising payload.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of DM3-Sme to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.[2][3] Maytansinoids, such as DM3, are highly potent tubulin inhibitors that are effective payloads for ADCs.[4] DM3-Sme is a derivative of DM3 designed for conjugation to a monoclonal antibody, typically through a disulfide linkage. This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, purification of the resulting ADC, and subsequent characterization and in vitro evaluation.

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both efficacy and safety.[2][3] A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2] Therefore, the conjugation process must be carefully controlled and the resulting ADC thoroughly characterized.

Experimental Protocols

This section details the step-by-step procedures for the preparation and evaluation of a this compound ADC.

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation. The number of reactive thiol groups can be controlled by optimizing the concentration of the reducing agent, temperature, and reaction time.[5]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate buffered saline (PBS) containing 1 mM EDTA, pH 7.4

Procedure:

  • Prepare the monoclonal antibody at a concentration of approximately 10 mg/mL.

  • Add borate buffer to the antibody solution.

  • Add a freshly prepared solution of the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to mAb will need to be optimized to achieve the desired number of free thiols. A typical starting point is a 2-10 fold molar excess of reducing agent per disulfide bond to be reduced.[5][6]

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[6] The optimal time and temperature should be determined empirically.[5]

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA.

  • Determine the concentration of the reduced antibody by measuring the absorbance at 280 nm.

  • Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB).[6]

Protocol 2: Conjugation of this compound to Reduced Monoclonal Antibody

This protocol describes the conjugation of a this compound derivative, which contains a reactive disulfide group (e.g., a pyridyldithio moiety), to the free thiol groups of the reduced monoclonal antibody via a thiol-disulfide exchange reaction.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound with a reactive disulfide group (e.g., DM3-S-S-pyridine) dissolved in an organic solvent like DMSO

  • PBS containing 1 mM EDTA, pH 7.4

  • Organic co-solvent (e.g., acetonitrile or DMSO)

Procedure:

  • Adjust the concentration of the reduced antibody with PBS containing 1 mM EDTA to a final concentration of approximately 2.5 mg/mL.[6] Chill the antibody solution on ice.

  • Prepare the this compound solution in an organic solvent. The molar ratio of this compound to the antibody will influence the final DAR and should be optimized. A typical starting point is a 1.5 to 5-fold molar excess of this compound per free thiol on the antibody.

  • Add the this compound solution to the chilled, stirring antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Allow the reaction to proceed at 4°C for 1-4 hours with gentle mixing. The reaction can be monitored by HPLC to determine the extent of conjugation.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated drug, linker, and other reaction byproducts using Hydrophobic Interaction Chromatography (HIC). HIC separates molecules based on their hydrophobicity, and the addition of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for separation of species with different DARs.[7][8]

Materials:

  • Crude ADC solution from Protocol 2

  • HIC column (e.g., Phenyl Sepharose)

  • HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[7]

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[7]

  • Protein concentrator/desalting column

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% Mobile Phase A, 33.3% Mobile Phase B).[7]

  • Adjust the salt concentration of the crude ADC solution to match the initial mobile phase conditions.

  • Load the ADC solution onto the equilibrated HIC column.

  • Elute the ADC using a linear gradient of increasing Mobile Phase B (decreasing salt concentration). Species with higher DARs will be more hydrophobic and will elute later.

  • Collect fractions and analyze by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the ADC.

  • Pool the desired fractions and buffer exchange into a suitable formulation buffer using a protein concentrator or desalting column.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol describes the essential characterization of the purified ADC to determine its concentration, DAR, and purity.

1. Protein Concentration Determination:

  • Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.

  • Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the monoclonal antibody.

2. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • This method is a relatively simple way to estimate the average DAR.[2]

  • Measure the absorbance of the ADC at 280 nm (protein absorbance maximum) and at the absorbance maximum of the drug (e.g., ~252 nm for maytansinoids).

  • Calculate the DAR using the known extinction coefficients of the antibody and the drug at both wavelengths and solving a set of simultaneous equations.

3. Drug-to-Antibody Ratio (DAR) and Distribution by LC-MS:

  • Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the average DAR and the distribution of different drug-loaded species.[3][9]

  • The intact ADC is analyzed by LC-MS, and the resulting mass spectrum shows a distribution of peaks corresponding to the antibody with different numbers of conjugated drug molecules.

  • The mass of each species is used to confirm the number of conjugated drugs, and the relative abundance of each peak is used to calculate the average DAR.[2]

4. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • SEC is used to separate molecules based on their size.

  • The purified ADC is run on an SEC column to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the in vitro potency of the this compound ADC on a target cancer cell line expressing the antigen recognized by the monoclonal antibody. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6][10][11]

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line[12]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified this compound ADC

  • Unconjugated monoclonal antibody (as a control)

  • Free this compound drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[6][10]

  • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for a period of 72-120 hours, as the cytotoxic effect of tubulin inhibitors can be delayed.[12]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

The quantitative data generated from the characterization and in vitro experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Characterization of Purified this compound ADC

ParameterMethodResult
Protein Concentration (mg/mL)UV-Vis (A280)Value
Average DARUV-Vis SpectroscopyValue
Average DARLC-MSValue
DAR Distribution (DAR0, DAR2, etc.)LC-MSDistribution Profile
Monomer Purity (%)SEC-HPLCValue
Aggregates (%)SEC-HPLCValue

Table 2: In Vitro Cytotoxicity of this compound ADC

CompoundCell LineTarget Antigen ExpressionIC50 (nM)
This compound ADCCell Line APositiveValue
This compound ADCCell Line BNegativeValue
Unconjugated mAbCell Line APositiveValue
Free this compoundCell Line APositiveValue

Visualizations

Diagrams are provided to illustrate the key experimental workflows.

Conjugation_Workflow mAb Monoclonal Antibody reduced_mAb Partially Reduced mAb (Free Thiols) mAb->reduced_mAb  Reduction (TCEP/DTT) crude_adc Crude ADC Mixture reduced_mAb->crude_adc Conjugation (Thiol-Disulfide Exchange) dm3_sme This compound Derivative (Reactive Disulfide) dm3_sme->crude_adc purified_adc Purified this compound ADC crude_adc->purified_adc  Purification (HIC)

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Characterization_Workflow cluster_characterization ADC Characterization purified_adc Purified this compound ADC concentration Concentration (A280) purified_adc->concentration dar_uv Average DAR (UV-Vis) purified_adc->dar_uv dar_ms DAR & Distribution (LC-MS) purified_adc->dar_ms purity Purity & Aggregation (SEC) purified_adc->purity

Caption: Analytical workflow for the characterization of the purified this compound ADC.

Cytotoxicity_Assay_Workflow seed_cells Seed Antigen-Positive & Negative Cells add_compounds Add Serial Dilutions of ADC, mAb, and Free Drug seed_cells->add_compounds incubate Incubate (72-120h) add_compounds->incubate mtt_assay MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro cytotoxicity assessment of the this compound ADC.

References

Application Notes and Protocols for DM3-Sme Linker Chemistry in Stable ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index. Premature release of the payload in circulation can lead to off-target toxicities, while inefficient release at the tumor site can compromise efficacy. The DM3-Sme linker-payload system offers a promising approach to developing stable and effective ADCs.

DM3 is a highly potent maytansinoid, a class of microtubule-inhibiting agents that induce cell cycle arrest and apoptosis.[1] The "Sme" component of the linker refers to a disulfide-containing moiety that facilitates stable conjugation to the antibody and controlled intracellular release of the DM3 payload. This document provides detailed application notes and protocols for the development of stable ADCs using this compound linker chemistry.

This compound Linker Chemistry and Mechanism of Action

The this compound linker-payload is designed for selective release of the potent maytansinoid DM3 within the target cancer cell. The linker utilizes a disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, primarily by glutathione (GSH).

Mechanism of Action:

  • Circulation: The ADC, with the this compound linker, circulates systemically. The disulfide bond in the linker is designed to be stable at physiological pH and in the presence of plasma proteins, minimizing premature payload release.[]

  • Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex, typically via endocytosis.[3]

  • Intracellular Trafficking: The internalized ADC is trafficked through the endosomal and lysosomal pathways.

  • Payload Release: Within the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the Sme linker. This releases the active DM3 payload.[]

  • Cytotoxicity: The liberated DM3 binds to tubulin, disrupting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating the this compound linker-payload to a monoclonal antibody (mAb) via cysteine residues. The interchain disulfide bonds of the mAb are first partially reduced to generate free thiol groups, which then react with the maleimide group of a crosslinker to which the this compound is attached.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound linker-payload with a maleimide reactive group

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffers (e.g., Borate buffer, pH 8.0)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • This compound Preparation:

    • Dissolve the this compound linker-payload in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved this compound to the reduced mAb solution at a molar ratio of 5-10 fold excess over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the this compound) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated payload, excess reagents, and aggregated antibody.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. It can be determined using techniques such as UV-Vis spectroscopy or mass spectrometry.

Method: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the DM3 payload (if it has a distinct absorbance peak).

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Method: Mass Spectrometry (MS)

  • Analyze the intact or reduced ADC by LC-MS.

  • For reduced ADC, the light and heavy chains will be separated. The mass difference between the unconjugated and conjugated chains corresponds to the mass of the attached drug-linker.

  • The relative abundance of each species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) is determined from the peak areas in the mass spectrum.

  • The average DAR is calculated based on the weighted average of the drug load on each chain.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of the this compound ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • This compound ADC

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in cell culture medium.

    • Add the diluted ADC and controls to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.

Protocol 4: ADC Stability Assay in Plasma

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • This compound ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure ADC integrity and free payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubation:

    • Incubate the this compound ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • Process the plasma samples to separate the ADC from plasma proteins and to extract any released payload.

  • Analysis:

    • Analyze the samples to determine the concentration of intact ADC and the concentration of released DM3 over time.

    • LC-MS can be used to measure the average DAR of the ADC at each time point to assess linker stability.

  • Data Analysis:

    • Plot the percentage of intact ADC or the average DAR over time to determine the stability profile of the ADC in plasma.

Data Presentation

Table 1: Characterization of a Hypothetical this compound ADC

ParameterResultMethod
Antibody Anti-HER2 IgG1-
Payload DM3-
Linker Sme (Disulfide)-
Average DAR 3.8Mass Spectrometry
Purity >95%SEC-HPLC
Aggregation <2%SEC-HPLC

Table 2: In Vitro Cytotoxicity of a Hypothetical Anti-HER2-DM3-Sme ADC

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3 High0.5
BT-474 High1.2
MCF-7 Low>1000
MDA-MB-468 Negative>1000

Table 3: Plasma Stability of a Hypothetical Anti-HER2-DM3-Sme ADC

Time (hours)Average DAR% Intact ADC
0 3.8100
24 3.797
72 3.592
168 3.284

Visualizations

DM3_Sme_ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cytoplasm Cytoplasm (High Glutathione) Lysosome->Cytoplasm Release Payload Release Cytoplasm->Release Disulfide Cleavage DM3 Free DM3 Release->DM3 Tubulin Tubulin DM3->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Mitotic Arrest

Caption: Mechanism of action of a this compound ADC.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation DM3_Sme This compound Linker-Payload (with maleimide) DM3_Sme->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified this compound ADC Purification->Final_ADC

Caption: Experimental workflow for this compound ADC conjugation.

References

Application Notes and Protocols for Cytotoxicity Assay with DM3-Sme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM3-Sme is a highly potent maytansinoid derivative that functions as a tubulin inhibitor.[1] By disrupting microtubule polymerization, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a valuable cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][3] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, a key component of microtubules.[2][3] This binding inhibits the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a state known as mitotic arrest.[4] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[5][6][7]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes representative IC50 values for maytansinoid compounds in various cancer cell lines. It is important to note that specific IC50 values for this compound should be determined empirically for each cell line of interest.

Cell LineCancer TypeRepresentative Maytansinoid IC50 (nM)
SK-BR-3Breast Cancer0.1 - 10
MCF-7Breast Cancer1 - 50
MDA-MB-231Breast Cancer5 - 100
A549Lung Cancer1 - 20
NCI-H1299Lung Cancer0.5 - 15
HCT-116Colon Cancer0.1 - 10
HT-29Colon Cancer1 - 25
HL-60Leukemia0.01 - 1
K562Leukemia0.05 - 5

Note: These values are illustrative and based on data for various maytansinoid compounds. Actual IC50 values for this compound may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of this compound Stock Solution

Caution: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a certified chemical fume hood.[8][9]

  • This compound is typically supplied as a powder. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO.[1]

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Reconstitute the this compound powder in a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in the dark.[8]

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Day 1: Cell Seeding

  • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate. The optimal seeding density should be determined empirically to ensure logarithmic growth during the assay period.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is to perform serial dilutions to cover a wide range of concentrations (e.g., from 1 pM to 1 µM).

  • Carefully remove the medium from the wells of the 96-well plate containing the cells.

  • Add 100 µL of the diluted this compound solutions to the respective wells in triplicate.

  • Include triplicate wells with culture medium containing the same final concentration of DMSO as the highest this compound concentration to serve as a vehicle control.

  • Include triplicate wells with untreated cells (medium only) as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

Day 4/5: MTT Assay and Data Analysis

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells using a multichannel pipette or by placing the plate on a shaker for 5-15 minutes.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software such as GraphPad Prism.

Visualizations

Experimental Workflow

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4_5 Day 4/5: Assay & Analysis cell_culture Culture & Harvest Cells cell_count Count & Dilute Cells cell_culture->cell_count seed_plate Seed 96-well Plate cell_count->seed_plate treat_cells Add this compound to Cells seed_plate->treat_cells prepare_dm3 Prepare this compound Dilutions prepare_dm3->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the MTT cytotoxicity assay with this compound.

This compound Signaling Pathway

signaling_pathway cluster_cell Cancer Cell DM3 This compound tubulin α/β-Tubulin Dimers DM3->tubulin Binds microtubules Microtubule Polymerization DM3->microtubules Inhibits tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers caspases Caspase Activation apoptosis->caspases via cell_death Cell Death caspases->cell_death Executes

References

Application Notes and Protocols: DM3-Sme in HER2-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant subset of breast cancers.[1][2] The development of antibody-drug conjugates (ADCs) has revolutionized the treatment landscape for HER2-positive breast cancer, offering targeted delivery of highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[2][3] Maytansinoids, a class of potent microtubule inhibitors, have been successfully utilized as payloads in ADCs.[][5][6] These agents are 100 to 1000 times more cytotoxic than vinca alkaloids like vincristine.[7] This document provides detailed information and protocols for the application of DM3-Sme, a potent maytansinoid derivative, in preclinical HER2-positive breast cancer models.

This compound is a thiol-containing maytansinoid designed for stable linkage to monoclonal antibodies.[7] Like other maytansinoids, its mechanism of action involves binding to tubulin, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase, which ultimately leads to apoptotic cell death.[][5] The targeted delivery of this compound via an anti-HER2 antibody, such as trastuzumab, allows for the specific eradication of HER2-overexpressing cancer cells.

Data Presentation

In Vitro Cytotoxicity of Maytansinoid Derivatives

The selection of a potent cytotoxic payload is critical for the efficacy of an ADC. Preclinical evaluations have demonstrated the high potency of various maytansinoid derivatives against human cancer cell lines. The following table summarizes the in vitro potency (IC50 values) of this compound and related compounds.

MaytansinoidCell LineIC50 (nM)
This compound SK-Br-3 (HER2-positive breast cancer) 0.004
This compound KB (Human epidermal carcinoma) 0.011
DM1-SMeSK-Br-3 (HER2-positive breast cancer)0.014
DM1-SMeKB (Human epidermal carcinoma)0.029
DM4-SMeSK-Br-3 (HER2-positive breast cancer)0.003
DM4-SMeKB (Human epidermal carcinoma)0.001
MaytansineSK-Br-3 (HER2-positive breast cancer)0.030
MaytansineKB (Human epidermal carcinoma)0.034

Data sourced from Chari, R. V., et al. (2014). J Med Chem.

Signaling Pathways and Mechanism of Action

An anti-HER2 ADC containing this compound leverages a multi-faceted mechanism of action. The antibody component targets the HER2 receptor, leading to its internalization, while the this compound payload executes the cytotoxic effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (e.g., Trastuzumab-DM3-Sme) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer Blocks Signaling Endosome Endosome HER2->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM3Sme_free Released this compound Lysosome->DM3Sme_free 4. Payload Release Tubulin Tubulin DM3Sme_free->Tubulin 5. Binds to Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption 6. Inhibition of Polymerization CellCycleArrest G2/M Arrest Microtubule_disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Cell Death Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Add Serial Dilutions of ADC incubate1->treat_cells incubate2 Incubate 72-120 hours treat_cells->incubate2 add_reagent Add Viability Reagent incubate2->add_reagent read_plate Measure Signal (Luminescence/Fluorescence) add_reagent->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis implant Implant HER2+ Cells Subcutaneously in Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer ADC/Controls (e.g., IV, weekly) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure Repeat for 3-4 weeks measure->treat endpoint Reach Study Endpoint measure->endpoint excise Excise Tumors for Analysis endpoint->excise plot Plot Tumor Growth Curves & Calculate TGI excise->plot

References

Synthesis of DM3-Sme for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of DM3-Sme, a potent maytansinoid derivative used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The information compiled herein is intended to guide researchers in the laboratory-scale preparation of this compound for research and development purposes.

Introduction

This compound is a thiol-containing maytansinoid, a class of potent microtubule-targeting agents.[1] These cytotoxic payloads are attached to monoclonal antibodies (mAbs) via a linker to create ADCs. The mAb component of the ADC directs the cytotoxic agent to tumor cells expressing a specific target antigen. Upon binding and internalization, the linker is cleaved, releasing the maytansinoid payload and inducing cell death. This compound, a derivative of maytansine, exerts its anti-mitotic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The synthesis of this compound for research use involves the semi-synthesis from a precursor maytansinoid, such as ansamitocin P-3, or the direct esterification of maytansinol with a suitable side chain.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierCAS NumberNotes
MaytansinolVarious57103-68-1Starting material for esterification.
N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanineCymitQuimica, ChemicalBook138148-62-6Side chain for esterification.
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich538-75-0Coupling agent for esterification.
Zinc Chloride (ZnCl2)Sigma-Aldrich7646-85-7Catalyst for esterification.
Dichloromethane (DCM)Fisher Scientific75-09-2Anhydrous, for reaction solvent.
Ethyl AcetateFisher Scientific141-78-6For extraction and chromatography.
HexanesFisher Scientific110-54-3For chromatography.
Silica GelSorbent Technologies112926-00-8For column chromatography (230-400 mesh).
High-Performance Liquid Chromatography (HPLC) SystemVarious-For purification and analysis.
Mass Spectrometer (MS)Various-For characterization.
Nuclear Magnetic Resonance (NMR) SpectrometerVarious-For characterization.
Table 2: Typical Reaction Parameters for Maytansinol Esterification
ParameterValueReference
Reactants
Maytansinol1 equivalent[2]
N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine1.5 - 2 equivalents[2]
Dicyclohexylcarbodiimide (DCC)1.5 - 2 equivalents[2]
Zinc Chloride (ZnCl2)0.1 - 0.2 equivalents[3]
Solvent Anhydrous Dichloromethane (DCM)[2]
Temperature Room Temperature[2]
Reaction Time 12 - 24 hours[2]
Purification Silica Gel Chromatography followed by HPLC[4][5]

Note: These are general parameters and may require optimization for specific laboratory conditions and desired scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Maytansinol

This protocol describes the esterification of maytansinol with N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine to yield this compound.

Materials:

  • Maytansinol

  • N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc Chloride (ZnCl2)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Round bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add maytansinol (1 equivalent).

    • Dissolve the maytansinol in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine (1.5 equivalents) and dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM.

  • Esterification Reaction:

    • To the stirred solution of maytansinol, add the solution of the side chain and DCC.

    • Add a catalytic amount of zinc chloride (0.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • For higher purity, the product can be further purified by preparative high-performance liquid chromatography (HPLC).[4][6]

  • Characterization:

    • Characterize the final product, this compound, by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst Maytansinol Maytansinol Esterification Esterification in DCM Maytansinol->Esterification SideChain N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine SideChain->Esterification DCC DCC DCC->Esterification ZnCl2 ZnCl2 ZnCl2->Esterification Workup Work-up (Filtration, Washing, Drying) Esterification->Workup Purification Purification (Silica Gel Chromatography, HPLC) Workup->Purification DM3Sme This compound Purification->DM3Sme

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Evaluation of [Test Compound]

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "DM3-Sme" is not available in the public domain. Therefore, these application notes and protocols provide a generalized framework for the in vivo experimental design and dosage determination of a hypothetical test compound. The provided examples and data are for illustrative purposes and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of a novel test compound. The protocols outlined below cover essential aspects of experimental design, including the selection of appropriate animal models, determination of dosage and administration routes, and methodologies for assessing efficacy and toxicity. The primary goal is to offer a structured approach to generating robust and reproducible preclinical data.

Animal Models

The selection of an appropriate animal model is critical for the translational relevance of in vivo studies. The choice depends on the therapeutic area and the specific research question. Rodents are frequently used in diabetes research, while larger animals like dogs and pigs can also be valuable.[1] For specific complications of diseases, such as diabetic retinopathy, various induced and genetic models in different species are utilized, each with its own advantages and disadvantages.[2]

Table 1: Examples of Animal Models for Different Disease Areas

Disease AreaCommon Animal ModelsKey Characteristics
Type 2 Diabetes db/db mice, ob/ob mice, Zucker Diabetic Fatty (ZDF) ratsSpontaneous genetic mutations leading to obesity and insulin resistance.[1]
High-Fat Diet (HFD)-induced obese miceDiet-induced model that mimics aspects of human metabolic syndrome.
Diabetic Retinopathy Streptozotocin (STZ)-induced diabetic rodentsChemically induced model of type 1 diabetes that develops retinal complications.[2]
Akita (Ins2Akita) miceGenetic model of spontaneous type 1 diabetes with progressive retinopathy.
Central Diabetes Insipidus Brattleboro ratPrincipal animal model for hereditary central diabetes insipidus due to a mutation in the vasopressin gene.[3]
Cancer (e.g., Melanoma) Syngeneic mouse models (e.g., C57BL/6 mice with B16 melanoma cells)Used to study tumor growth and anti-tumor immunity in an immunocompetent host.[4]
Xenograft models (e.g., immunodeficient mice with human tumor cells)Used to evaluate the efficacy of therapies against human tumors.

In Vivo Experimental Design and Dosage

A well-structured experimental design is crucial for obtaining meaningful results. This includes appropriate group sizes, control groups, and a clear rationale for the selected dose levels.

Experimental Groups and Dosage

The following table provides a template for a typical in vivo efficacy study. The number of animals per group should be determined by power analysis to ensure statistical significance.

Table 2: Template for In Vivo Study Design

GroupTreatmentDose (mg/kg/day)Route of AdministrationNumber of Animals
1Vehicle Control-e.g., Oral gavage10
2[Test Compound]Low Dose (e.g., 10)e.g., Oral gavage10
3[Test Compound]Mid Dose (e.g., 30)e.g., Oral gavage10
4[Test Compound]High Dose (e.g., 100)e.g., Oral gavage10
5Positive Control[Reference Drug][Appropriate Route]10

Dose levels should be determined from prior in vitro cytotoxicity assays and in vivo maximum tolerated dose (MTD) studies. For example, a study investigating benzyl isothiocyanate used oral doses of 10 and 20 mg/kg/day in mice.[5]

Administration Routes

The choice of administration route depends on the physicochemical properties of the compound and the intended clinical application. Common routes include oral, intravenous, subcutaneous, and intraperitoneal.[6] Pharmacokinetic studies are essential to compare the bioavailability and exposure profiles of different administration routes.[6] For instance, subcutaneous administration of some drugs can result in higher bioavailability and sustained release compared to oral administration.[6]

Experimental Protocols

Acclimatization and Housing
  • Upon arrival, house the animals in a controlled environment (e.g., 22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for a minimum of one week for acclimatization.

  • Provide ad libitum access to standard chow and water.

  • Monitor the health of the animals daily.

Compound Preparation and Administration
  • Prepare the test compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80).

  • The vehicle used should be tested for any intrinsic effects in the vehicle control group.

  • Administer the compound or vehicle according to the specified dose, route, and schedule. For oral administration, use gavage needles of appropriate size. For intravenous injections, use tail vein administration.

Monitoring and Sample Collection
  • Monitor animal body weight, food and water intake, and clinical signs of toxicity throughout the study.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis and biomarker assessment. Common blood collection sites in rodents include the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

  • At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Collect tissues of interest for histopathological analysis, biomarker quantification, or gene expression studies.

Toxicity Assessment

Toxicity studies are essential to determine the safety profile of the test compound. Chronic repeated-dose toxicity studies are required to support long-term clinical trials.[7]

Table 3: Parameters for Toxicity Evaluation

ParameterMethod
Clinical Observations Daily monitoring for signs of morbidity, changes in behavior, and appearance.
Body Weight Measured at least twice weekly.
Hematology Complete blood count (CBC) from blood samples.
Clinical Chemistry Analysis of blood plasma for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
Histopathology Microscopic examination of major organs and tissues (e.g., liver, kidney, heart, lung, spleen) by a board-certified veterinary pathologist.

The duration of chronic toxicity studies can vary, with 6-month studies in rodents and 9-month studies in non-rodents being common, although shorter durations may be justified based on a weight-of-evidence approach, especially for biologics.[7][8]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy and toxicity study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase cluster_post Post-Dosing Analysis A Animal Acclimatization (1 week) B Baseline Measurements (Body Weight, Blood Glucose, etc.) A->B C Randomization into Treatment Groups B->C D Daily Dosing (Vehicle or Compound) C->D E Regular Monitoring (Body Weight, Clinical Signs) D->E F Interim Blood Sampling (Pharmacokinetics, Biomarkers) D->F G Terminal Sacrifice F->G H Tissue & Organ Collection G->H I Data Analysis (Histopathology, Biomarkers) H->I J Final Report I->J

Caption: Workflow for an in vivo study.

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be modulated by the test compound. This example is based on G-protein coupled receptor signaling, similar to muscarinic receptors which can couple to Gq/11 or Gi/o proteins.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor GPCR Gq Gq/11 Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Downstream Downstream Effectors PKC->Downstream Response Proliferation, Metabolism, etc. Downstream->Response Compound [Test Compound] Compound->Receptor

Caption: Hypothetical GPCR signaling pathway.

References

Application Notes and Protocols for the Development of a DM3-Sme-based Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This approach allows for the selective delivery of highly toxic agents to cancer cells while minimizing systemic exposure and associated side effects.[1][2][3][4] This document provides detailed application notes and protocols for the development of an ADC utilizing the maytansinoid derivative DM3-Sme as the cytotoxic payload.

This compound is a potent tubulin inhibitor that induces mitotic arrest and subsequent apoptosis in rapidly dividing cells.[5][] It is a derivative of maytansine, a class of compounds that have demonstrated significant anti-cancer activity.[] The "Sme" designation refers to a sulfur-methyl group, which can be utilized for conjugation to a linker, ultimately attaching the payload to the antibody.[] The linker itself is a critical component, influencing the stability, release mechanism, and overall efficacy of the ADC.[8][9][10][11][12]

These protocols will guide researchers through the essential stages of developing a this compound-based ADC, from conjugation and characterization to in vitro and in vivo evaluation.

I. ADC Construction and Characterization

The initial phase of ADC development involves the chemical conjugation of the this compound payload to the monoclonal antibody via a suitable linker. Following conjugation, a thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its key attributes.

Experimental Protocol: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines a general method for conjugating a thiol-containing this compound linker-payload to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound linker-payload with a maleimide group

  • Dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., size-exclusion chromatography (SEC))

  • Reaction buffers and quenching reagents

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Payload Conjugation:

    • Dissolve the this compound linker-payload in DMSO to create a stock solution.

    • Add the payload solution to the reduced mAb solution at a desired molar ratio (e.g., 4:1 to 8:1 payload to mAb).

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups on the payload.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

    • Buffer exchange the purified ADC into a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy).

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[13][14]

    • Analyze the purity and aggregation state by SEC.[14][]

    • Confirm the molecular weight of the intact and reduced ADC using mass spectrometry.[]

Data Presentation: ADC Characterization Summary
ParameterMethodSpecification
Protein Concentration UV-Vis (A280)1-10 mg/mL
Drug-to-Antibody Ratio (DAR) UV-Vis / HIC-HPLC3.5 - 4.5
Purity (Monomer) SEC-HPLC>95%
Free Drug Level RP-HPLC / ELISA<1%
Endotoxin Level LAL Assay<0.5 EU/mg

II. Mechanism of Action of this compound

This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.

Signaling Pathway: this compound Induced Mitotic Arrest

DM3_Sme_Pathway cluster_cell Cancer Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM3_Sme Released this compound Lysosome->DM3_Sme 4. Payload Release Tubulin Tubulin Dimers DM3_Sme->Tubulin 5. Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Assembly DM3_Sme->Mitotic_Spindle 6. Disruption Microtubules Microtubules Tubulin->Microtubules Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest 7. Failure Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 8. Induction

Caption: Mechanism of action of a this compound based ADC leading to apoptosis.

III. In Vitro Efficacy Assessment

In vitro assays are essential for determining the potency and specificity of the newly developed ADC.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol measures the ability of the ADC to kill target cancer cells.[16][17][18]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Cell culture medium and supplements

  • This compound ADC and control antibody

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody (as a negative control) in cell culture medium.

    • Remove the old medium from the cells and add the ADC/antibody dilutions.

    • Include wells with untreated cells as a viability control.

    • Incubate for 72-120 hours.

  • Viability Assessment:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity Data
Cell LineTarget Antigen ExpressionTreatmentIC50 (nM)
Cell Line APositive (Ag+)This compound ADC1.5
Cell Line APositive (Ag+)Unconjugated mAb>1000
Cell Line BNegative (Ag-)This compound ADC>1000

IV. In Vivo Efficacy Studies

In vivo studies using animal models are critical for evaluating the anti-tumor activity and tolerability of the ADC in a physiological setting.[19][20][21][22]

Experimental Protocol: Xenograft Tumor Model Efficacy Study

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Target antigen-positive tumor cells

  • This compound ADC, vehicle control, and unconjugated mAb control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the target tumor cells into the flank of the mice.

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, this compound ADC at different doses).

    • Administer the treatments intravenously (IV) or intraperitoneally (IP) according to the study design (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.

    • Excise the tumors at the end of the study for further analysis (e.g., histopathology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Data Presentation: In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 2500-2 ± 1
Unconjugated mAb101400 ± 2007-1 ± 2
This compound ADC1800 ± 15047-3 ± 2
This compound ADC3200 ± 5087-5 ± 3
This compound ADC1050 ± 2097-8 ± 4

V. Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[1][2][23][24]

Experimental Workflow: Pharmacokinetic Study

PK_Workflow Dosing Administer ADC to Animals (e.g., IV bolus) Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma or Serum Sampling->Processing Analysis Quantify ADC Levels using ELISA or LC-MS/MS Processing->Analysis Modeling Perform Pharmacokinetic Modeling and Analysis Analysis->Modeling Parameters Determine PK Parameters (Half-life, Clearance, Vd) Modeling->Parameters

Caption: Workflow for a typical preclinical pharmacokinetic study of an ADC.

Experimental Protocol: Pharmacokinetic Study in Rodents

Materials:

  • Rodents (e.g., mice or rats)

  • This compound ADC

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of the this compound ADC to the animals.

  • Blood Sampling:

    • Collect blood samples at various time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

  • Sample Processing:

    • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and calculate key PK parameters such as clearance, volume of distribution, and half-life.

Data Presentation: Key Pharmacokinetic Parameters
AnalyteHalf-life (t½) (days)Clearance (CL) (mL/day/kg)Volume of Distribution (Vd) (mL/kg)
Total Antibody10-155-1050-80
Conjugated ADC (DAR ≥ 2)8-128-1560-90

Conclusion

The development of a this compound-based antibody-drug conjugate requires a systematic approach encompassing careful conjugation chemistry, thorough analytical characterization, and comprehensive in vitro and in vivo evaluation. The protocols and guidelines presented in this document provide a framework for researchers to advance their ADC development programs. Successful execution of these studies will provide critical data on the ADC's potency, specificity, anti-tumor activity, and pharmacokinetic profile, which are essential for its progression towards clinical evaluation.

References

Application Notes and Protocols for DM3-SMe in Preclinical Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DM3-SMe, a potent maytansinoid derivative, in preclinical cancer research. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in the effective evaluation of this compound-based Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a highly potent cytotoxic agent that belongs to the maytansinoid family of microtubule inhibitors.[1] Maytansinoids were originally isolated from the shrub Maytenus ovatus and have demonstrated significant anti-cancer activity at sub-nanomolar concentrations.[2] this compound is a synthetic derivative of maytansine, engineered for enhanced stability and efficient conjugation to monoclonal antibodies (mAbs).[3] As the cytotoxic payload in an ADC, this compound is designed to be selectively delivered to tumor cells that express a specific target antigen recognized by the mAb, thereby minimizing systemic toxicity.[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1] Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active cytotoxic payload.[2] The released DM3 binds to tubulin, disrupting microtubule assembly and dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4]

Signaling Pathway of this compound Induced Apoptosis

DM3_SMe_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome/Lysosome Antigen->Endosome Internalization DM3_SMe Released this compound Endosome->DM3_SMe Linker Cleavage Tubulin Tubulin DM3_SMe->Tubulin Binding & Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Data Presentation

The following tables summarize representative quantitative data for maytansinoid-based ADCs, including this compound, from preclinical studies. Note: The data presented are illustrative and may not be exhaustive due to the proprietary nature of some drug development data.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs

Cell LineCancer TypeTarget AntigenMaytansinoid PayloadIC50 (nM)Reference
HCT-15Colon CarcinomaEpCAMDM1~10-100
COLO 205Colon CarcinomaEpCAMDM1~1-10[5]
NCI-N87Gastric CancerHER2Maytansinoid~1-10[6]
VariousNon-Hodgkin's LymphomaCD74MaytansinoidSub-nanomolar to nanomolar
GenericIn Vitro Assay-This compound0.0011[1]

Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models

Model TypeCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
SU-DHL-6 XenograftDiffuse Large B-cell Lymphoma10 mg/kg, single dose87%
U2932 XenograftDiffuse Large B-cell Lymphoma10 mg/kg, single dose114% (complete regression)[5]
Nude Rat XenograftNot Specified1 mg/kg, single doseSignificant tumor growth delay[7]
Nude Rat XenograftNot Specified2.5 mg/kg, single doseSignificant tumor growth delay[7]
Human Tumor XenograftsColon Cancer48 mg/m² IV, daily for 5 daysComplete responses and cures

Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs

SpeciesADC AnalyteHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Reference
Cynomolgus MonkeyCantuzumab mertansine40.3 hours-59 mL/kg[8]
MouseTotal Antibody (various ADCs)-~5-10 mL/day/kg-[6]
RatTotal Antibody (various ADCs)-~7-10 mL/day/kg-[6]
Cynomolgus MonkeyTotal Antibody (various ADCs)-~5-28 mL/day/kg-[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[9]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells.

    • Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).[9]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

    • Incubate overnight at 37°C.[9]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_prep Animal Preparation (e.g., Immunocompromised Mice) start->animal_prep tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_prep->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound ADC Administration (e.g., IV, IP) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint data_analysis Data Analysis & TGI Calculation endpoint->data_analysis end End data_analysis->end bystander_effect ADC This compound ADC Ag_pos Antigen-Positive Cell ADC->Ag_pos Binds Internalization Internalization & Payload Release Ag_pos->Internalization Ag_neg Antigen-Negative Cell Apoptosis_neg Apoptosis of Ag- Cell (Bystander Killing) Ag_neg->Apoptosis_neg Payload_diffusion Payload Diffusion Internalization->Payload_diffusion Apoptosis_pos Apoptosis of Ag+ Cell Internalization->Apoptosis_pos Payload_diffusion->Ag_neg

References

Troubleshooting & Optimization

Troubleshooting Low Conjugation Efficiency of DM3-SMe: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conjugation efficiency of the potent cytotoxic agent DM3-SMe in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADCs?

This compound is a derivative of the maytansinoid DM3, a potent microtubule-targeting agent.[1][2] In ADC development, this compound serves as the cytotoxic payload, which is chemically linked to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site. This compound can be conjugated to antibodies through either disulfide or stable thioether bonds.[1]

Q2: What is the mechanism of action of this compound?

As a maytansinoid, this compound exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).[2] By binding to tubulin, this compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Q3: What is a typical drug-to-antibody ratio (DAR) for this compound ADCs?

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The optimal DAR for a this compound ADC is a balance between efficacy and safety, as a high DAR can lead to increased toxicity and faster clearance from circulation, while a low DAR may result in reduced potency.[3] For many ADCs, a DAR of 2 to 4 is considered optimal.

Q4: What are the common causes of low conjugation efficiency?

Low conjugation efficiency, resulting in a low DAR, can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.

  • Poor Quality of Reactants: The purity and concentration of both the antibody and this compound are crucial. Contaminants or inaccurate concentration measurements can lead to poor outcomes.

  • Presence of Interfering Substances: Components in the antibody formulation buffer, such as primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), can compete with the conjugation reaction.[][5]

  • Inadequate Molar Ratio: An insufficient molar excess of this compound relative to the antibody can result in incomplete conjugation.

  • Antibody Properties: The accessibility of target residues (e.g., lysines or cysteines) on the antibody can influence the extent of conjugation.

Troubleshooting Guide

This guide addresses specific issues that may lead to low conjugation efficiency of this compound.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A lower than expected DAR is a primary indicator of inefficient conjugation.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Reaction pH The pH of the reaction buffer is critical. For amine-based conjugation (targeting lysine residues), a slightly alkaline pH (typically 7.5-8.5) is often optimal to ensure the lysine side chains are deprotonated and available for reaction.[6] For thiol-based conjugation (targeting cysteine residues), a pH range of 6.5-7.5 is generally recommended. Perform small-scale optimization experiments across a range of pH values to determine the ideal condition for your specific antibody.
Incorrect Molar Ratio of this compound to Antibody A sufficient molar excess of the this compound linker is necessary to drive the reaction to completion. A typical starting point is a 5 to 20-fold molar excess of the drug-linker. To optimize, perform a titration experiment with varying molar ratios. For example, complete conjugation of MMAF, another cytotoxic payload, has been observed at a drug-to-antibody ratio of 6:1.
Suboptimal Reaction Temperature and Time Conjugation reactions are typically performed at room temperature (20-25°C) or 37°C for 1 to 4 hours. Insufficient incubation time or suboptimal temperature can lead to incomplete conjugation. Monitor the reaction progress over time to determine the optimal reaction duration.
Presence of Interfering Substances in Antibody Buffer Ensure the antibody is in a suitable buffer for conjugation. Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts will compete with the antibody for reaction with the linker.[] Stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin should also be removed.[] Perform buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to the reaction.
Inaccurate Concentration of Antibody or this compound Accurately determine the concentration of both the antibody and this compound stock solutions. Use reliable methods such as UV-Vis spectroscopy (A280 for antibody) and ensure the this compound is fully dissolved in a suitable organic solvent like DMSO before adding to the aqueous reaction mixture.
Antibody Purity and Integrity Use highly purified antibody (>95% purity) for conjugation.[5] Aggregated or degraded antibody may have reduced reactivity. Analyze the antibody by size-exclusion chromatography (SEC) prior to conjugation.

Quantitative Data Summary:

The following tables provide a summary of how reaction parameters can influence conjugation efficiency. Note that these are generalized values and optimal conditions should be determined empirically for each specific antibody and linker system.

Table 1: Effect of pH on Conjugation Efficiency (Qualitative)

pH Relative Conjugation Efficiency Rationale
< 6.5LowProtonation of lysine amino groups reduces their nucleophilicity.
7.0 - 8.5OptimalFavorable deprotonation of lysine residues for amine-reactive linkers.
> 9.0Can be high, but risk of antibody instability/aggregation increases.Increased deprotonation but potential for protein denaturation.

Note: For thiol-maleimide conjugation, a pH range of 6.5-7.5 is generally preferred to balance the reactivity of the maleimide with the stability of the thiol.

Table 2: Effect of Molar Ratio on Drug-to-Antibody Ratio (DAR) - Example Data

Molar Ratio (this compound : Antibody) Resulting Average DAR (Hypothetical)
3 : 11.5 - 2.5
5 : 12.5 - 3.5
10 : 13.0 - 4.0
20 : 1> 4.0 (may increase aggregation)

This is a hypothetical example. The actual DAR will depend on the specific antibody, linker chemistry, and reaction conditions.

Experimental Protocols

Detailed Methodology for this compound Conjugation (Lysine-based)

This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody via lysine residues.

1. Antibody Preparation:

  • Buffer Exchange: Dialyze the antibody (typically 1-10 mg/mL) against a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) overnight at 4°C with at least two buffer changes. This step is crucial to remove any interfering substances.

  • Concentration Adjustment: After dialysis, determine the antibody concentration using A280 and adjust to the desired concentration (e.g., 5 mg/mL) with conjugation buffer.

2. Preparation of this compound Solution:

  • Dissolve the this compound linker-payload in an anhydrous organic co-solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM. Ensure the this compound is completely dissolved.

3. Conjugation Reaction:

  • Molar Ratio Calculation: Calculate the volume of the this compound stock solution required to achieve the desired molar excess over the antibody.

  • Reaction Setup: Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to minimize antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation.

4. Purification of the ADC:

  • Removal of Unreacted this compound: Purify the ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]

    • SEC: Use a pre-packed column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • TFF: Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa) to retain the ADC while allowing smaller molecules to pass through.

  • Characterization: Characterize the purified ADC to determine the DAR, purity, and extent of aggregation.

5. Characterization of the ADC:

  • DAR Determination: The average DAR can be determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[3][7][8]

  • Purity and Aggregation: Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.

  • Confirmation of Conjugation: SDS-PAGE analysis under reducing and non-reducing conditions can confirm the covalent attachment of the drug to the antibody.

Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 7.5-8.0, RT, 1-4h) Ab_Prep->Conjugation DM3_Prep This compound Preparation (Dissolve in DMSO) DM3_Prep->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for this compound conjugation to an antibody.

Signaling Pathway of Maytansinoid-Induced Apoptosis

apoptosis_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DM3_Release This compound Release Lysosome->DM3_Release Tubulin Tubulin Dimers DM3_Release->Tubulin Inhibition Microtubule Microtubule Assembly DM3_Release->Microtubule Disruption M_Arrest Mitotic Arrest (G2/M Phase) Bcl2 Bcl-2 Family (Bax/Bak activation) M_Arrest->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Maytansinoid-induced apoptotic signaling pathway.

References

Technical Support Center: Mitigating Off-Target Toxicity of DM3-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of DM3-SMe Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity associated with this compound ADCs?

A1: Off-target toxicity of this compound ADCs is primarily driven by the premature release of the cytotoxic payload, this compound, in systemic circulation before reaching the target tumor cells.[1][2][3] This can occur through several mechanisms:

  • Linker Instability: Cleavable linkers, while designed to release the payload in the tumor microenvironment, can be susceptible to cleavage by proteases or other factors present in the bloodstream, leading to systemic toxicity.[2][][5][6]

  • Non-specific Uptake: Intact ADCs can be taken up by non-target cells through mechanisms such as Fc-gamma receptor (FcγR)-mediated endocytosis by immune cells or mannose receptor uptake in the liver.[7][8][9][10] ADC aggregates can particularly enhance this off-target uptake.[10][11]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance, aggregation, and increased non-specific uptake.[12][13][14]

Q2: How does the choice of linker impact the off-target toxicity of this compound ADCs?

A2: The linker is a critical component influencing the safety and efficacy of an ADC.[][5][15]

  • Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the tumor microenvironment (e.g., low pH, specific enzymes). However, they can be prematurely cleaved in circulation, leading to off-target toxicity.[1][2][15]

  • Non-cleavable Linkers: These linkers are more stable in plasma as they require lysosomal degradation of the antibody to release the payload.[8][9][15] This generally results in a better toxicity profile but may have a reduced bystander effect.[2][9]

Q3: What is the role of the Drug-to-Antibody Ratio (DAR) in off-target toxicity?

A3: The DAR, or the average number of drug molecules conjugated to a single antibody, significantly influences the ADC's properties. A higher DAR generally increases potency but can also lead to:

  • Increased hydrophobicity, promoting aggregation and faster clearance.[12][13]

  • Enhanced off-target toxicity due to the delivery of more payload molecules to non-target tissues.[1][2][13][14]

  • Preclinical studies suggest that a DAR of 2 to 6 may offer a better therapeutic index for maytansinoid ADCs compared to those with a very high DAR (e.g., 9-10).[13]

Troubleshooting Guides

Issue 1: High level of free this compound payload detected in plasma stability assays.

Possible Cause: Linker instability.

Troubleshooting Steps:

  • Evaluate Linker Chemistry: If using a cleavable linker, consider switching to a more stable linker design or a non-cleavable linker.[9][15]

  • Optimize Conjugation Site: The site of conjugation on the antibody can influence linker stability. Site-specific conjugation methods can produce more homogeneous and stable ADCs.

  • Perform Comparative Plasma Stability Assays: Test different linker-payload combinations in plasma from various species (e.g., human, mouse, cynomolgus monkey) to select the most stable construct.[6][16]

Issue 2: Evidence of off-target uptake in non-tumor bearing tissues in preclinical models.

Possible Causes:

  • FcγR-mediated uptake by immune cells.[9][10]

  • Mannose receptor-mediated uptake in the liver.[7][8]

  • ADC aggregation.[10]

Troubleshooting Steps:

  • Fc Engineering: Introduce mutations in the Fc region of the antibody (e.g., L234A/L235A) to reduce binding to FcγRs and minimize off-target uptake by immune cells.[10][11][17]

  • Glycoengineering: Modify the glycosylation profile of the antibody to reduce mannose receptor binding.

  • Improve ADC Homogeneity: Utilize site-specific conjugation to achieve a more uniform DAR and reduce the likelihood of aggregation.

  • PEGylation: Incorporate polyethylene glycol (PEG) into the linker to shield the hydrophobic payload, which can reduce non-specific uptake and improve pharmacokinetics.[18][19][20]

Issue 3: Poor tolerability and narrow therapeutic window in vivo.

Possible Causes:

  • High DAR leading to increased toxicity.[13][14]

  • Premature payload release.[1][2]

  • Systemic exposure to the free payload.

Troubleshooting Steps:

  • Optimize DAR: Prepare ADCs with varying DARs and evaluate their efficacy and tolerability in vivo to identify the optimal therapeutic window. A lower DAR may be better tolerated.[13]

  • Implement an "Inverse Targeting" Strategy: Co-administer a payload-binding agent, such as a single-domain antibody (sdAb), to neutralize any prematurely released this compound in circulation, thereby reducing its systemic toxicity.[21][22]

  • Modify Dosing Regimen: Explore fractionated or extended dosing intervals to allow for recovery from reversible toxicities.[22]

Quantitative Data Summary

Table 1: Impact of Linker Type on ADC Toxicity

Linker TypeKey CharacteristicsImpact on Off-Target ToxicityReference
Cleavable Releases payload in response to specific triggers (e.g., enzymes, pH).Higher risk of premature payload release in circulation, leading to increased systemic toxicity.[1][2][15]
Non-cleavable Requires lysosomal degradation of the antibody for payload release.Generally more stable in plasma, resulting in a lower off-target toxicity profile.[8][9][15]

Table 2: Influence of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties

DARIn Vitro PotencyIn Vivo ClearanceIn Vivo TolerabilityTherapeutic IndexReference
Low (~2) LowerSlowerHigherPotentially Improved[13]
Optimal (3-6) Moderate-HighModerateGoodGenerally Optimal[13]
High (9-10) HighestRapidLowerDecreased[13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potency of the ADC on target cells and its off-target toxicity on non-target cells.[23][24][25][26][27]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.

  • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound ADC and control antibody in complete medium.

  • Add 50 µL of the ADC dilutions or control solutions to the respective wells.

  • Incubate the plate at 37°C for a predetermined duration (e.g., 48-144 hours).

  • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of payload release in plasma.[1][5][6][16][28]

Materials:

  • This compound ADC

  • Human, mouse, or other species' plasma (with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., methanol with internal standards)

  • LC-MS/MS system

Procedure:

  • Spike the this compound ADC into plasma at a final concentration (e.g., 250 nM).

  • Aliquot the mixture for different time points (e.g., 0, 3, 6, 24, 48, 72, 96, 120, 144, 168 hours).

  • Incubate the aliquots at 37°C.

  • At each time point, stop the reaction by adding the quenching solution.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant and dilute with water.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.

  • Calculate the percentage of ADC stability and the rate of payload deconjugation over time.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the use of UV/Vis spectroscopy to determine the average DAR of an ADC.[][12][29][30]

Materials:

  • This compound ADC

  • Unconjugated antibody

  • This compound payload

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the this compound ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (and the antibody has minimal absorbance).

  • Measure the absorbance of the unconjugated antibody and the free payload at the same two wavelengths to determine their respective extinction coefficients.

  • Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the conjugated payload in the ADC sample.

  • The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.

Visualizations

Off_Target_Toxicity_Mechanisms ADC This compound ADC Free_Payload Free this compound ADC->Free_Payload Premature Cleavage (Linker Instability) ADC_Aggregate ADC Aggregate ADC->ADC_Aggregate Immune_Cell Immune Cell (e.g., Macrophage) ADC->Immune_Cell FcγR-mediated Uptake Hepatocyte Liver Cell (Hepatocyte) ADC->Hepatocyte Mannose Receptor Uptake Free_Payload->Immune_Cell Non-specific Uptake Free_Payload->Hepatocyte ADC_Aggregate->Immune_Cell Enhanced FcγR-mediated Uptake

Caption: Mechanisms of off-target toxicity of this compound ADCs.

Mitigation_Strategies_Workflow cluster_Strategies Mitigation Strategies cluster_Evaluation Evaluation Start High Off-Target Toxicity Observed Linker_Mod Linker Modification (e.g., Non-cleavable) Start->Linker_Mod DAR_Opt DAR Optimization (e.g., DAR 3-6) Start->DAR_Opt Ab_Eng Antibody Engineering (e.g., Fc Silencing) Start->Ab_Eng Formulation Formulation/Delivery (e.g., PEGylation, Inverse Targeting) Start->Formulation In_Vitro In Vitro Assays (Cytotoxicity, Stability) Linker_Mod->In_Vitro DAR_Opt->In_Vitro Ab_Eng->In_Vitro Formulation->In_Vitro In_Vivo In Vivo Models (Tolerability, Efficacy) In_Vitro->In_Vivo End Reduced Off-Target Toxicity Improved Therapeutic Window In_Vivo->End

Caption: Workflow for mitigating off-target toxicity of this compound ADCs.

References

Technical Support Center: Overcoming Aggregation Issues with DM3-SMe Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of DM3-SMe antibody-drug conjugates (ADCs).

Introduction to this compound ADC Aggregation

This compound, a potent maytansinoid cytotoxic agent, is conjugated to monoclonal antibodies (mAbs) to create targeted cancer therapeutics. However, the hydrophobic nature of the this compound payload and the linker can increase the propensity of the resulting ADC to aggregate. Aggregation is a critical quality attribute to control as it can impact the ADC's stability, efficacy, and safety, potentially leading to reduced therapeutic efficacy and increased immunogenicity.[1] This guide provides practical advice to mitigate and troubleshoot aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound ADCs?

A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by:

  • Increased Hydrophobicity: The conjugation of the hydrophobic this compound payload and linker to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to self-association and aggregation.

  • High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the overall hydrophobicity of the ADC, significantly increasing the risk of aggregation. Studies on maytansinoid ADCs suggest that conjugates with a high DAR (e.g., around 9-10) are more prone to rapid clearance and aggregation compared to those with a lower DAR (e.g., 2-6).[2][3]

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer used during conjugation, purification, and formulation can significantly impact ADC stability. For instance, a pH close to the isoelectric point (pI) of the antibody can minimize electrostatic repulsion and promote aggregation.

  • Presence of Organic Solvents: Organic co-solvents, often required to dissolve the hydrophobic payload-linker, can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.

  • Temperature and Mechanical Stress: Exposure to elevated temperatures or physical stresses like agitation can induce conformational changes in the antibody, leading to aggregation.

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) to minimize aggregation of maytansinoid ADCs?

A2: For maytansinoid ADCs, a DAR in the range of 2 to 4 is often considered optimal to balance potency and minimize aggregation.[2][3] While a higher DAR can increase cytotoxic potency, it also significantly enhances the hydrophobicity of the ADC, leading to a greater propensity for aggregation and faster clearance from circulation.[2] Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 exhibit a better therapeutic index compared to those with a very high DAR (around 9-10).[2][3]

Q3: How can I monitor and quantify aggregation in my this compound conjugate preparation?

A3: The primary and most widely used method for quantifying ADC aggregation is Size Exclusion Chromatography (SEC-HPLC) .[4][5] This technique separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Dynamic Light Scattering (DLS) is a complementary technique that can be used to determine the size distribution of particles in a solution and to detect the presence of aggregates. DLS is particularly sensitive to the presence of large aggregates.[6][7][8]

Troubleshooting Guide

Issue 1: High levels of aggregation detected by SEC-HPLC immediately after conjugation.

This is a common issue that can often be traced back to the conjugation conditions.

Potential Cause Troubleshooting Step Rationale
High DAR Reduce the molar excess of the this compound linker-payload during the conjugation reaction.A lower DAR reduces the surface hydrophobicity of the ADC, thereby decreasing the driving force for aggregation. For maytansinoid ADCs, aiming for a DAR of 2-4 is a good starting point.[2][3]
Unfavorable pH Adjust the pH of the conjugation buffer. For lysine conjugations, a pH range of 7.5-8.5 is common. However, the optimal pH should be determined empirically to balance conjugation efficiency and ADC stability.Maintaining a pH away from the antibody's pI ensures sufficient surface charge and electrostatic repulsion between molecules, preventing aggregation.
Inappropriate Buffer Screen different buffer systems. Histidine and phosphate buffers are commonly used. For example, a formulation with 20 mmol/L histidine at pH 5.2 has been shown to stabilize maytansinoid ADCs.[1]The buffer species can interact with the protein surface and influence its stability.
High Concentration of Organic Solvent Minimize the percentage of organic co-solvent (e.g., DMSO, DMA) in the final reaction mixture. Aim for the lowest concentration that maintains the solubility of the this compound linker-payload.High concentrations of organic solvents can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.
Issue 2: Increased aggregation observed during purification.

Aggregation can also be induced by the purification process itself.

Potential Cause Troubleshooting Step Rationale
Harsh Elution Conditions in Chromatography If using affinity or ion-exchange chromatography, optimize the elution buffer to be as gentle as possible (e.g., gradual pH change, use of mild additives).Abrupt changes in pH or high salt concentrations during elution can cause local unfolding and subsequent aggregation of the ADC.
Column Overloading in SEC Reduce the amount of protein loaded onto the SEC column.Overloading the column can lead to poor separation and can sometimes induce aggregation due to high local concentrations on the column.
Non-specific Interactions with Chromatography Resin For SEC, select a column with a stationary phase designed to minimize secondary hydrophobic interactions. The mobile phase can also be optimized by adding organic modifiers or increasing the ionic strength.[9]Hydrophobic interactions between the ADC and the chromatography matrix can lead to peak tailing and, in some cases, on-column aggregation.
Issue 3: Aggregation occurs during storage and handling.

Long-term stability is crucial for the viability of an ADC.

Potential Cause Troubleshooting Step Rationale
Suboptimal Formulation Screen different formulation buffers, pH, and excipients. Common stabilizing excipients include polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose).[10][11][12]Excipients can stabilize the ADC by preventing surface adsorption, shielding hydrophobic patches, and maintaining the native conformation of the antibody. A formulation of 20 mmol/L histidine, 5% trehalose at pH 5.2 has been shown to be effective for maytansinoid ADCs.[1]
Inappropriate Storage Temperature Store the purified this compound conjugate at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Temperature fluctuations can induce physical and chemical degradation, leading to aggregation.
Mechanical Stress Handle the ADC solution gently. Avoid vigorous vortexing or shaking.Mechanical stress can cause denaturation and aggregation, especially at air-liquid interfaces.

Experimental Protocols & Data Presentation

Recommended Formulation and Conjugation Parameters

The following table summarizes recommended starting conditions for minimizing aggregation of maytansinoid ADCs. These should be optimized for each specific antibody.

ParameterRecommended Range/ValueRationale
Drug-to-Antibody Ratio (DAR) 2 - 4Balances potency with reduced hydrophobicity and aggregation risk.[2][3]
Conjugation Buffer pH 7.5 - 8.5 (for lysine conjugation)Ensures reactivity of lysine residues while maintaining antibody stability.
Formulation Buffer 20 mmol/L HistidineProvides good buffering capacity in a suitable pH range for maytansinoid ADC stability.[1]
Formulation pH 5.2 - 6.0A slightly acidic pH can enhance the stability of some ADCs.[1]
Stabilizing Excipients 5% Trehalose, 0.01-0.05% Polysorbate 20/80Trehalose acts as a cryo- and lyoprotectant, while polysorbates are surfactants that prevent surface-induced aggregation.[1][10]
Detailed Methodology: SEC-HPLC for Aggregate Analysis

Size Exclusion Chromatography is the gold standard for quantifying aggregates in ADC preparations.

Objective: To separate and quantify monomer, dimer, and high molecular weight (HMW) species of this compound conjugates.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)[5][13]

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, 10% Isopropanol, pH 6.8[1]

  • This compound conjugate sample

  • Unconjugated antibody (as a control)

Protocol:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound conjugate and the unconjugated antibody control to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peaks corresponding to the HMW species, dimer, and monomer. The percentage of aggregate is calculated as the area of the HMW and dimer peaks divided by the total peak area.

Parameter Typical Value
Column Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm[13]
Mobile Phase 100 mM Sodium Phosphate, 250 mM NaCl, 10% Isopropanol, pH 6.8[1]
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Detailed Methodology: Dynamic Light Scattering (DLS) for Size Distribution Analysis

DLS provides a rapid assessment of the size distribution of an ADC preparation and is highly sensitive to the presence of large aggregates.

Objective: To determine the hydrodynamic diameter and polydispersity of the this compound conjugate.

Materials:

  • DLS instrument

  • Low-volume quartz or disposable cuvette

  • This compound conjugate sample

  • Filtration unit (0.22 µm)

Protocol:

  • Sample Preparation: Filter the this compound conjugate solution through a 0.22 µm filter to remove dust and large particulates. Dilute the sample with the formulation buffer to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Set the instrument parameters, including the viscosity and refractive index of the solvent, and the measurement temperature (typically 25°C).

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution. The presence of large peaks indicates aggregation. The Polydispersity Index (PdI) provides an indication of the width of the size distribution; a higher PdI suggests a more heterogeneous sample, which may include aggregates.

Visualizing Workflows and Concepts

The following diagrams illustrate key workflows and concepts related to this compound conjugate aggregation.

Aggregation_Causes cluster_factors Factors Influencing Aggregation High_DAR High DAR (>4) Aggregation This compound ADC Aggregation High_DAR->Aggregation Hydrophobicity Payload/Linker Hydrophobicity Hydrophobicity->Aggregation Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->Aggregation Solvent Organic Solvent Concentration Solvent->Aggregation Stress Physical Stress (Temp, Agitation) Stress->Aggregation

Key drivers of this compound conjugate aggregation.

Troubleshooting_Workflow cluster_conjugation Conjugation Optimization cluster_purification Purification Optimization cluster_formulation Formulation Optimization Start Aggregation Detected (SEC/DLS) Check_Conjugation Review Conjugation Protocol Start->Check_Conjugation Check_Purification Examine Purification Steps Start->Check_Purification Check_Formulation Assess Formulation & Storage Start->Check_Formulation Optimize_DAR Lower DAR Check_Conjugation->Optimize_DAR Optimize_Buffer Optimize pH/Buffer Check_Conjugation->Optimize_Buffer Optimize_Solvent Minimize Organic Solvent Check_Conjugation->Optimize_Solvent Gentle_Elution Gentle Elution Check_Purification->Gentle_Elution SEC_Optimization Optimize SEC Loading/Mobile Phase Check_Purification->SEC_Optimization Add_Excipients Add Stabilizers (e.g., Polysorbate) Check_Formulation->Add_Excipients Optimize_Storage Optimize Storage Conditions Check_Formulation->Optimize_Storage Resolved Aggregation Minimized Optimize_DAR->Resolved Optimize_Buffer->Resolved Optimize_Solvent->Resolved Gentle_Elution->Resolved SEC_Optimization->Resolved Add_Excipients->Resolved Optimize_Storage->Resolved

References

Technical Support Center: Refining Purification Methods for DM3-Sme ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of antibody-drug conjugates (ADCs) containing the DM3-Sme payload. The highly hydrophobic nature of the maytansinoid payload this compound presents unique challenges during downstream processing. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues and ensure the isolation of a pure and potent ADC.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound ADCs?

The primary challenges in purifying this compound ADCs stem from the hydrophobicity of the this compound payload. This can lead to:

  • Aggregation: The increased surface hydrophobicity of the ADC can promote the formation of soluble high molecular weight (HMW) species, which are undesirable as they can be immunogenic.[1][2]

  • Heterogeneity of Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with varying numbers of drug molecules per antibody. Achieving a consistent and desired DAR is crucial for therapeutic efficacy and safety.[3][4]

  • Removal of Free Drug: Unconjugated this compound payload and other process-related impurities must be effectively removed to prevent off-target toxicity.[5][6]

  • Low Recovery: The hydrophobic nature of the ADC can lead to non-specific binding to chromatography resins, resulting in reduced product yield.[7]

Q2: Which chromatography techniques are most effective for this compound ADC purification?

Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEX), particularly Cation Exchange (CEX), are the most commonly employed and effective techniques.[3][4]

  • HIC separates molecules based on their surface hydrophobicity, making it ideal for separating ADC species with different DARs.[8][9]

  • CEX separates molecules based on their net surface charge and is effective for removing aggregates and process-related impurities.[10][11]

Q3: How can I minimize aggregation during the purification process?

Minimizing aggregation is a critical aspect of this compound ADC purification. Strategies include:

  • Immobilization during conjugation: Performing the conjugation reaction while the antibody is immobilized on a solid support can prevent aggregation by physically separating the antibody molecules.[1]

  • Buffer conditions: Maintaining optimal buffer conditions, such as avoiding pH values near the isoelectric point of the antibody, can reduce the propensity for aggregation.[1]

  • Use of excipients: The addition of certain excipients to the formulation can help to stabilize the ADC and prevent aggregation.

  • Chromatography selection: HIC and CEX are effective methods for removing existing aggregates.[12][13]

Q4: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC, and how is it controlled?

A typical average DAR for many ADCs is around 3.5 to 4.[14] The DAR is a critical quality attribute that is controlled during the conjugation process by optimizing reaction conditions such as the ratio of linker-drug to antibody, reaction time, and temperature.[14][15] Downstream purification steps, particularly HIC, can be used to isolate ADC species with a specific DAR.[7][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound ADCs.

Hydrophobic Interaction Chromatography (HIC)
Problem Potential Cause(s) Troubleshooting Steps
Low Product Recovery - ADC is too strongly bound to the resin due to high hydrophobicity.- Inappropriate salt concentration in the elution buffer.- Select a HIC resin with lower hydrophobicity.- Decrease the salt concentration in the elution buffer or use a weaker salting-out salt (e.g., switch from ammonium sulfate to sodium chloride).[17]- Add a small percentage of organic modifier (e.g., isopropanol) to the elution buffer.
Poor Resolution of DAR Species - Inefficient gradient slope.- Suboptimal salt type or concentration in the mobile phase.- Optimize the gradient slope; a shallower gradient can improve resolution.[18]- Screen different salt types and concentrations to enhance the separation of species with different hydrophobicities.[17]
Peak Tailing - Secondary interactions between the ADC and the resin.- Sample overload.- Adjust the pH of the mobile phase.- Reduce the amount of sample loaded onto the column.
Presence of Aggregates in Eluted Fractions - Aggregation induced by high salt concentrations.- Incomplete removal of pre-existing aggregates.- Optimize the salt concentration in the loading buffer to the lowest effective level.- Incorporate a CEX or Size Exclusion Chromatography (SEC) step prior to HIC to remove aggregates.[12][13]
Cation Exchange Chromatography (CEX)
Problem Potential Cause(s) Troubleshooting Steps
Co-elution of Aggregates with Monomer - Similar surface charge of monomer and some aggregate species.- Inappropriate elution conditions.- Optimize the pH and salt concentration of the elution buffer to maximize the charge difference between the monomer and aggregates.[11]- Consider using a multimodal chromatography resin that separates based on both charge and another property like hydrophobicity.
Low Binding of ADC to the Resin - pH of the loading buffer is too close to the isoelectric point (pI) of the ADC.- High conductivity of the loading buffer.- Adjust the pH of the loading buffer to be at least 1 pH unit below the pI of the ADC.- Reduce the salt concentration of the loading buffer.
Loss of Payload Integrity - Exposure to harsh pH conditions during elution.- Use a buffer system that allows for elution at a milder pH.- Minimize the time the ADC is exposed to low pH conditions.
Incomplete Removal of Free Drug - Non-specific binding of the hydrophobic free drug to the resin or the ADC.- Inadequate washing.- Increase the number of column volumes for the wash step.- Add a moderate concentration of a non-ionic detergent or organic solvent to the wash buffer to disrupt non-specific binding.[10]

Experimental Protocols

The following are detailed methodologies for key experiments in the purification of this compound ADCs. These are representative protocols and may require optimization for specific ADCs.

Protocol 1: Purification of this compound ADC using Hydrophobic Interaction Chromatography (HIC)

Objective: To separate this compound ADC species based on their Drug-to-Antibody Ratio (DAR).

Materials:

  • HIC Column (e.g., Butyl or Phenyl Sepharose)

  • Equilibration/Binding Buffer (Buffer A): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0

  • HPLC or FPLC system

  • This compound ADC crude reaction mixture

Methodology:

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Buffer A at a linear flow rate of 150 cm/h.[2]

  • Sample Preparation: Dilute the crude this compound ADC sample with an equal volume of Buffer A to promote binding.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 100-150 cm/h.

  • Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. This will separate the different DAR species, with lower DAR species eluting earlier.[18]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using analytical SEC to determine the monomer/aggregate content and by a method such as UV-Vis spectroscopy or mass spectrometry to determine the DAR of each fraction.[19][20]

Protocol 2: Aggregate Removal from this compound ADC using Cation Exchange Chromatography (CEX)

Objective: To remove high molecular weight (HMW) aggregates from the this compound ADC preparation.

Materials:

  • CEX Column (e.g., SP Sepharose)

  • Equilibration/Loading Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0

  • Elution Buffer (Buffer B): 20 mM Sodium Acetate with 1 M NaCl, pH 5.0

  • HPLC or FPLC system

  • This compound ADC preparation containing aggregates

Methodology:

  • Column Equilibration: Equilibrate the CEX column with at least 5 CVs of Buffer A.

  • Sample Preparation: Buffer exchange the ADC sample into Buffer A using dialysis or tangential flow filtration (TFF).

  • Sample Loading: Load the sample onto the equilibrated column. The ADC monomer should bind to the resin, while some aggregates may have different binding affinities.

  • Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities.

  • Elution: Elute the bound ADC using a linear gradient from 0% to 100% Buffer B over 20 CVs. Typically, the monomeric ADC will elute at a lower salt concentration than the aggregates.[10]

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions by analytical SEC to determine the percentage of monomer and HMW species.[21]

Quantitative Data Summary

The following tables summarize typical quantitative data for the purification of maytansinoid ADCs, which are expected to be comparable to this compound ADCs.

Table 1: Typical Performance of Hydrophobic Interaction Chromatography for Maytansinoid ADC Purification

ParameterTypical ValueReference(s)
Binding Capacity 10-30 mg/mL[7]
Recovery >60%[7]
Aggregate Removal Can reduce aggregates to <1-5%[6]
DAR Separation Can resolve species differing by a DAR of 2[7]
Elution Salt Concentration (Ammonium Sulfate) 0.5 - 1.0 M[17]

Table 2: Typical Performance of Cation Exchange Chromatography for ADC Purification

ParameterTypical ValueReference(s)
Binding Capacity >60 mg/mL[10]
Recovery >90%[13]
Aggregate Removal Can reduce aggregates from >5% to <0.1%[13]
Free Drug Removal Can significantly reduce free drug levels[10]
Elution Salt Concentration (NaCl) 150 - 400 mM[10][22]

Visualizations

Experimental Workflow for this compound ADC Purification

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Conjugation This compound Conjugation Reaction CEX Cation Exchange Chromatography (Aggregate & Impurity Removal) Conjugation->CEX Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (DAR Separation) CEX->HIC Monomer-Enriched ADC Aggregates Aggregates Removed CEX->Aggregates FreeDrug Free Drug Removed CEX->FreeDrug TFF Tangential Flow Filtration (Buffer Exchange & Formulation) HIC->TFF DAR-Specific ADC DAR_Fractions Separated DAR Species HIC->DAR_Fractions FinalADC Purified this compound ADC TFF->FinalADC Final Formulated ADC

Caption: A typical workflow for the purification of this compound ADCs.

Logical Relationship for Troubleshooting HIC Purification

HIC_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Poor HIC Performance Cause1 High ADC Hydrophobicity Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1a Use Less Hydrophobic Resin Cause1->Solution1a Solution1b Add Organic Modifier Cause1->Solution1b Solution2a Optimize Salt Type/Concentration Cause2->Solution2a Solution2b Adjust Gradient Slope Cause2->Solution2b Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting logic for HIC purification of hydrophobic ADCs.

References

Technical Support Center: Enhancing the Bystander Effect of DM3-Sme ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM3-Sme Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at enhancing the bystander effect of your this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of this compound ADCs?

A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] For a this compound ADC, this occurs after the ADC binds to the Ag+ cell and is internalized. Inside the cell, the "Sme" linker, which is typically a cleavable disulfide or thioether bond, is broken, releasing the potent maytansinoid payload, DM3.[2][3] If the released DM3 payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring Ag- cells, thus amplifying the ADC's anti-tumor activity, especially in heterogeneous tumors.[4][5]

Q2: What are the key molecular characteristics of DM3 and the Sme linker that influence the bystander effect?

A2: The bystander effect of a this compound ADC is primarily governed by:

  • Linker Stability and Cleavage: The "Sme" linker, often a disulfide-based linker, is designed to be stable in circulation but cleavable within the reducing environment of the tumor cell.[3] The rate and efficiency of this cleavage are critical for payload release. Inefficient cleavage will limit the amount of free DM3 available to exert a bystander effect.[6]

  • Payload (DM3) Properties: DM3 is a potent microtubule inhibitor.[2][] For a significant bystander effect, the released DM3 metabolite must be able to cross cell membranes. The physicochemical properties of the released payload, such as its polarity and charge, determine its membrane permeability.[4] Non-polar, uncharged payloads are more likely to diffuse into neighboring cells.[5]

Q3: How does antigen expression level on target cells affect the bystander killing capacity of this compound ADCs?

A3: The level of target antigen expression on Ag+ cells is a crucial determinant of the bystander effect. Higher antigen expression generally leads to increased ADC binding and internalization, resulting in a higher intracellular concentration of the DM3 payload.[1] This, in turn, can lead to a greater efflux of the payload from the Ag+ cells and more effective killing of neighboring Ag- cells.[1] Studies have shown that the bystander effect increases with a higher fraction of Ag+ cells in a co-culture system.[1]

Q4: What are the primary strategies to enhance the bystander effect of a this compound ADC?

A4: Enhancing the bystander effect of a this compound ADC primarily involves optimizing the linker and understanding the payload's properties. Key strategies include:

  • Linker Modification: Modifying the linker to control its cleavage rate can enhance the bystander effect. For instance, exploring different dipeptide linkers, which are cleaved by intracellular proteases, has been shown to result in more efficient payload release and a stronger bystander effect compared to some disulfide linkers.[8]

  • Payload Modification: While the core DM3 payload is established, modifications to the linker attachment point can influence the properties of the released payload-linker metabolite, potentially affecting its membrane permeability.

  • Increasing ADC Uptake: Strategies to increase the internalization of the ADC into target cells can lead to higher intracellular payload concentrations and consequently a greater bystander effect.

  • Combination Therapies: Combining the this compound ADC with agents that modulate the tumor microenvironment or enhance cell permeability could potentially amplify the bystander effect.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments to evaluate and enhance the bystander effect of this compound ADCs.

Problem Possible Causes Recommended Solutions
No observable bystander effect in co-culture assays. 1. Inefficient linker cleavage: The intracellular environment may not be sufficiently reducing to cleave the Sme (disulfide) linker effectively. 2. Low payload permeability: The released DM3-linker metabolite may be too polar or charged to diffuse across the cell membrane. 3. Insufficient payload release: The concentration of ADC used may be too low to achieve a high enough intracellular payload concentration in Ag+ cells. 4. Low ratio of Ag+ to Ag- cells: The number of "donor" Ag+ cells may be too low to generate a sufficient concentration of diffused payload to kill the "recipient" Ag- cells.[1] 5. Assay duration is too short: There might be a lag time for the bystander effect to become apparent.[1]1. Optimize linker: Consider using alternative cleavable linkers, such as enzyme-cleavable dipeptide linkers (e.g., Val-Cit), which have been shown to enhance bystander killing.[8][] 2. Characterize released payload: Use techniques like mass spectrometry to analyze the structure of the released payload from Ag+ cells and assess its likely membrane permeability. 3. Increase ADC concentration: Titrate the ADC concentration in your assay to ensure maximal killing of Ag+ cells, which should lead to greater payload release. 4. Vary cell ratios: Test different ratios of Ag+ to Ag- cells in your co-culture, increasing the proportion of Ag+ cells to enhance the bystander effect.[1] 5. Extend incubation time: Monitor the co-culture for a longer duration (e.g., up to 144 hours) to allow for payload accumulation in the media and subsequent killing of Ag- cells.
High background killing of antigen-negative (Ag-) cells in monoculture. 1. Linker instability in media: The Sme linker may be prematurely cleaved in the culture medium, leading to the release of free DM3 that non-specifically kills all cells.[10] 2. Non-specific ADC uptake: Ag- cells may be taking up the ADC through mechanisms other than antigen-mediated endocytosis (e.g., pinocytosis).[11]1. Assess linker stability: Incubate the ADC in culture medium for the duration of your experiment and measure the amount of free DM3 released using techniques like HPLC or mass spectrometry. If unstable, consider linkers with enhanced stability. 2. Use a non-binding control ADC: Include an ADC with the same this compound payload but with an antibody that does not bind to either cell line to assess the level of non-specific uptake and killing.
Inconsistent results between experiments. 1. Variability in cell health and density: Differences in cell viability, passage number, and seeding density can affect experimental outcomes. 2. Inconsistent ADC quality: Batch-to-batch variability in the drug-to-antibody ratio (DAR) or aggregation of the ADC can lead to inconsistent results. 3. Pipetting errors: Inaccurate pipetting can lead to variations in cell numbers and ADC concentrations.1. Standardize cell culture practices: Use cells within a consistent passage number range, ensure high viability (>95%), and carefully control seeding densities. 2. Characterize each ADC batch: Thoroughly characterize each new batch of ADC for DAR, aggregation, and in vitro potency on a reference cell line before use in bystander assays. 3. Follow good pipetting practices: Use calibrated pipettes and change tips between different reagents and cell lines.[12]

Experimental Protocols

In Vitro Co-culture Bystander Assay

This assay is a standard method to directly observe the killing of Ag- cells in the presence of Ag+ cells and the ADC.[13]

Methodology:

  • Cell Seeding:

    • Seed a mixture of Ag+ (e.g., HER2-positive SK-BR-3) and Ag- (e.g., HER2-negative MCF7) cells in a 96-well plate. To distinguish between the two cell populations, one cell line should express a fluorescent protein (e.g., GFP-MCF7).

    • Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of the Ag+ cell fraction on the bystander effect.

    • Include monoculture controls for both Ag+ and Ag- cells.

  • ADC Treatment:

    • Twenty-four hours after seeding, treat the cells with a serial dilution of the this compound ADC.

    • The concentration range should be chosen to effectively kill the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[1]

    • Include an untreated control and a vehicle control.

  • Incubation:

    • Incubate the plate for 72 to 144 hours.

  • Data Acquisition and Analysis:

    • At the end of the incubation period, quantify the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.

    • Total cell viability can be assessed using assays like MTT or CellTiter-Glo.[13]

    • Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentration. A statistically significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic bystander effect is mediated by a secreted, stable factor (i.e., the released payload) in the culture medium.[14]

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask or plate.

    • Treat the cells with the this compound ADC at a concentration that induces significant cell death for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge and/or filter the conditioned medium to remove any detached cells and debris.

  • Treatment of Ag- Cells:

    • Seed Ag- cells in a 96-well plate.

    • Twenty-four hours after seeding, replace the culture medium with the prepared conditioned medium.

    • Include controls where Ag- cells are treated with medium from untreated Ag+ cells and fresh medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells with the conditioned medium for 72 hours.

    • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo). A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells confirms a bystander effect mediated by a soluble factor.

Visualizations

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_ag_positive Antigen-Positive Cell cluster_ag_negative Antigen-Negative Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 3. Payload Release DM3_released Released DM3 Cleavage->DM3_released Tubulin_Ag_Pos Microtubule Disruption DM3_released->Tubulin_Ag_Pos 4a. Target Cell Killing DM3_diffused Diffused DM3 DM3_released->DM3_diffused 4b. Diffusion (Bystander Effect) Apoptosis_Ag_Pos Apoptosis Tubulin_Ag_Pos->Apoptosis_Ag_Pos Tubulin_Ag_Neg Microtubule Disruption DM3_diffused->Tubulin_Ag_Neg 5. Bystander Cell Killing Apoptosis_Ag_Neg Apoptosis Tubulin_Ag_Neg->Apoptosis_Ag_Neg

Caption: Mechanism of the this compound ADC bystander effect.

Troubleshooting_Logic Start No Bystander Effect Observed Check_Linker Is the linker cleavable and the released payload permeable? Start->Check_Linker Check_Concentration Is the ADC concentration sufficient to kill Ag+ cells? Check_Linker->Check_Concentration Yes Optimize_Linker Solution: Optimize linker chemistry Check_Linker->Optimize_Linker No Check_Ratio Is the Ag+ to Ag- cell ratio high enough? Check_Concentration->Check_Ratio Yes Increase_ADC_Conc Solution: Increase ADC concentration Check_Concentration->Increase_ADC_Conc No Check_Duration Is the assay duration long enough? Check_Ratio->Check_Duration Yes Increase_Ag_Ratio Solution: Increase Ag+ cell ratio Check_Ratio->Increase_Ag_Ratio No Extend_Duration Solution: Extend incubation time Check_Duration->Extend_Duration No Success Bystander Effect Observed Check_Duration->Success Yes

Caption: Troubleshooting workflow for absent bystander effect.

References

Navigating DM3-Sme ADC Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate premature payload release from DM3-Sme Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of premature payload release for ADCs utilizing a thiol-maleimide linkage (Sme)?

A1: The primary mechanism of premature payload release from thiol-maleimide (Sme) conjugated ADCs is retro-Michael reaction. This reaction leads to the dissociation of the thiol-containing payload (e.g., DM3) from the maleimide group on the linker, particularly in the presence of plasma thiols like albumin and cysteine.[1] This can result in off-target toxicity and reduced therapeutic efficacy.[2][3]

Q2: What are the key factors that influence the stability of the this compound linkage?

A2: Several factors can impact the stability of the thiol-maleimide linkage:

  • Plasma Components: Thiol-containing proteins in plasma, such as albumin, can facilitate thiol exchange reactions, leading to payload release.[1]

  • Temperature: Elevated temperatures can accelerate the rate of retro-Michael reaction and other degradation pathways.[4][5]

  • pH: The pH of the formulation and the physiological environment can influence the rate of linker cleavage.[6][7]

  • Conjugation Process: The specifics of the conjugation process itself can affect the overall stability of the ADC.[8][9]

  • Antibody Backbone: The intrinsic properties of the monoclonal antibody can also play a role in the overall stability of the ADC conjugate.[10]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a this compound ADC?

A3: A higher DAR can sometimes lead to decreased stability.[11] Increased payload loading can alter the physicochemical properties of the antibody, potentially making the ADC more prone to aggregation and increasing the likelihood of premature payload release.[9] It is critical to optimize the DAR to balance efficacy with stability and safety.[2][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound ADCs.

Problem 1: High levels of free DM3 payload detected in plasma stability assays.

  • Possible Cause: Linker instability due to retro-Michael reaction or thiol exchange.

  • Troubleshooting Steps:

    • Optimize Linker Chemistry: Consider using next-generation maleimide linkers that are designed to be more stable and less susceptible to thiol exchange. For instance, maleamic acid linkers have shown increased stability in serum.[1]

    • Formulation Adjustment: Evaluate the formulation buffer. Ensure the pH is optimal for linker stability. High ionic strength buffers may also be beneficial in some cases.[4]

    • Storage Conditions: Strictly adhere to recommended storage temperatures (-70 °C for long-term storage) and protect from light to minimize degradation.[4]

Problem 2: Inconsistent results in cell-based cytotoxicity assays.

  • Possible Cause: Variability in the amount of active ADC due to premature payload release during incubation.

  • Troubleshooting Steps:

    • Characterize ADC Before Assay: Perform analytical characterization (e.g., SEC-HPLC, HIC) of the ADC immediately before adding it to the cells to determine the percentage of intact ADC and free payload.

    • Minimize Incubation Time: If feasible, reduce the incubation time of the ADC in the cell culture media to minimize the opportunity for premature release.

    • Include Controls: Run parallel assays with a known stable ADC and free DM3 payload as positive and negative controls, respectively.

Problem 3: ADC aggregation observed during storage or after stress conditions.

  • Possible Cause: Conjugation process or payload characteristics leading to physical instability.

  • Troubleshooting Steps:

    • Differential Scanning Calorimetry (DSC): Use DSC to assess the thermal stability of the ADC compared to the unconjugated antibody. This can help identify if the conjugation process has significantly destabilized the antibody structure.[4][10]

    • Size Exclusion Chromatography (SEC): Regularly monitor the aggregation status of your ADC samples using SEC-HPLC.[4][10]

    • Formulation Screening: Screen different formulation buffers to identify conditions that minimize aggregation. This can include varying pH, excipients, and ionic strength.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to ADC stability.

Table 1: Common Analytical Techniques for ADC Stability Assessment

Analytical TechniqueParameter MeasuredTypical Application
Size Exclusion Chromatography (SEC-HPLC) Aggregation, FragmentationMonitors physical stability and high molecular weight species.[4][10]
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR), HeterogeneityDetermines the distribution of different drug-loaded species.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Intact ADC mass, Free payload quantificationConfirms conjugation, identifies degradation products, and quantifies premature payload release.[10][13][14]
Differential Scanning Calorimetry (DSC) Thermal Stability (Tm)Assesses the impact of conjugation on the thermal stability of the antibody.[4][5]

Key Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of the this compound ADC in plasma over time by measuring the change in DAR and the amount of released payload.

Methodology:

  • Sample Preparation: Incubate the this compound ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using Protein A magnetic beads.

  • Analysis:

    • DAR Analysis: Elute the intact ADC from the beads and analyze by LC-MS or HIC to determine the average DAR.[13] A decrease in DAR over time indicates payload loss.

    • Free Payload Analysis: Precipitate proteins from the plasma supernatant and analyze the small molecule fraction by LC-MS/MS to quantify the concentration of released DM3.[3]

Protocol 2: Thermal Stress Study

Objective: To assess the thermal stability of the this compound ADC and its propensity to aggregate at elevated temperatures.

Methodology:

  • Sample Preparation: Incubate the ADC at a stress temperature (e.g., 40°C) and a control temperature (e.g., 4°C) for a defined period (e.g., 1, 2, 4 weeks).[4]

  • Analysis:

    • Aggregation Analysis: Analyze the samples by SEC-HPLC to quantify the percentage of monomer, aggregate, and fragment at each time point.[4]

    • DAR and Purity Analysis: Use HIC and/or LC-MS to assess any changes in the DAR profile and identify potential degradation products.

Visualizations

Premature_Payload_Release_Pathway Premature Payload Release from this compound ADC cluster_circulation Systemic Circulation cluster_payload Released Components cluster_outcome Consequences ADC Intact this compound ADC Released_Payload Free DM3 Payload ADC->Released_Payload Retro-Michael Reaction Inactive_ADC Inactive ADC PlasmaThiol Plasma Thiol (e.g., Albumin) PlasmaThiol->Released_Payload Thiol Exchange Off_Target_Toxicity Off-Target Toxicity Released_Payload->Off_Target_Toxicity Leads to Reduced_Efficacy Reduced Efficacy Inactive_ADC->Reduced_Efficacy Leads to

Caption: Mechanism of premature DM3 payload release in circulation.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Instability Start Observe Premature Payload Release Assess_Linker Assess Linker Chemistry Start->Assess_Linker Analyze_Formulation Analyze Formulation Start->Analyze_Formulation Evaluate_Storage Evaluate Storage Conditions Start->Evaluate_Storage Optimize_Linker Optimize Linker Design (e.g., Next-Gen Maleimides) Assess_Linker->Optimize_Linker Adjust_Buffer Adjust Buffer pH/Ionic Strength Analyze_Formulation->Adjust_Buffer Control_Temp Strict Temperature Control Evaluate_Storage->Control_Temp Stable_ADC Achieve Stable ADC Optimize_Linker->Stable_ADC Adjust_Buffer->Stable_ADC Control_Temp->Stable_ADC

Caption: Logical workflow for troubleshooting this compound ADC instability.

References

Technical Support Center: Optimizing Dosing Schedules for DM3-Sme ADC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing dosing schedules of antibody-drug conjugates (ADCs) utilizing the DM3-Sme payload. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to maximizing the therapeutic window of your this compound ADC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound payload?

A1: this compound is a derivative of the potent microtubule-acting agent, maytansine.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton involved in vital cellular functions, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily in the G2/M phase, which ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[1]

Q2: What are the key considerations when designing a dosing schedule for a this compound ADC?

A2: Optimizing the dosing schedule for a this compound ADC requires a balance between maximizing anti-tumor efficacy and minimizing toxicity. Key considerations include:

  • Payload Potency: this compound is a highly potent cytotoxic agent, meaning that only a small amount of the payload needs to reach the tumor to be effective.[2] This high potency is a primary driver of toxicity.

  • Therapeutic Window: ADCs often have a narrow therapeutic window, where the dose required for efficacy is close to the dose that causes significant toxicity.[3]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the ADC is crucial. The long half-life of the antibody component allows for less frequent dosing compared to small molecule drugs.[3]

  • Toxicity Profile: Maytansinoid-based ADCs are commonly associated with toxicities such as peripheral neuropathy and myelosuppression.[4] The dosing schedule can be modulated to manage these adverse effects.

Q3: How does the dosing frequency (e.g., weekly vs. every 3 weeks) impact the efficacy and toxicity of a maytansinoid ADC?

A3: The dosing frequency can significantly influence the therapeutic index of a maytansinoid ADC.

  • Efficacy: A less frequent, higher dose schedule may lead to a higher peak plasma concentration (Cmax), which can improve tumor penetration and initial tumor cell killing.[1] However, more frequent, lower doses can maintain a sustained exposure of the ADC to the tumor. The overall anti-tumor response between different schedules at the maximum tolerated dose (MTD) of each regimen can be similar.[3]

  • Toxicity: More frequent dosing, even at lower individual doses, can lead to a higher cumulative dose and potentially a higher incidence of cumulative toxicities like peripheral neuropathy.[3] Conversely, a high Cmax from a single large dose might exacerbate acute toxicities.

Q4: What is dose fractionation and how can it be applied to this compound ADCs?

A4: Dose fractionation involves dividing a total dose into smaller, more frequent administrations. For ADCs, this strategy is often employed to improve tolerability. For payloads where toxicity is driven by peak plasma concentrations, fractionation can reduce the Cmax while maintaining the total exposure (Area Under the Curve - AUC).[5] This approach has been shown to be beneficial for ADCs with PBD payloads, where fractionated weekly doses resulted in similar efficacy to a single bolus dose but with better tolerability in preclinical models.[6] While specific data for this compound is limited, this principle can be explored in preclinical studies to potentially mitigate acute toxicities.

Data Presentation

The following tables summarize preclinical data from maytansinoid-based ADCs, which can serve as a reference for designing experiments with this compound ADCs.

Table 1: In Vivo Efficacy of a DM4-ADC (SAR3419) in a Non-Hodgkin's Lymphoma Xenograft Model (WSU-DLCL2) [5]

Dose (mg/kg)Dosing ScheduleOutcome
7.5q4dx2 (every 4th day for 2 doses)Significant tumor growth inhibition and delay
15q4dx2Complete tumor regression
30q4dx2Complete tumor regression (with some potential treatment-related toxicity)

Table 2: In Vivo Efficacy of a DM3-ADC in a Melanoma Xenograft Model (A375m) [6]

Dose (mg/kg)Dosing ScheduleOutcome
1.1Twice weekly for 5 injectionsLimited response
3.3Twice weekly for 5 injectionsSignificant but not complete response
10Twice weekly for 5 injections100% mouse survival at 160 days

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methods to determine the IC50 (half-maximal inhibitory concentration) of a this compound ADC.

  • Materials:

    • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

    • Complete cell culture medium

    • 96-well clear flat-bottom plates

    • This compound ADC and unconjugated antibody control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium.

    • Remove the medium from the cells and add the ADC/antibody dilutions. Include wells with medium only (blank) and cells with medium (untreated control).

    • Incubate the plate for a period determined by the cell doubling time and payload mechanism (typically 72-120 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

2. In Vitro Bystander Effect Assay

This assay assesses the ability of the this compound payload to kill neighboring antigen-negative cells.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines (the antigen-negative line should be labeled with a fluorescent protein, e.g., GFP)

    • Co-culture medium

    • 96-well black, clear-bottom plates

    • This compound ADC

    • Fluorescence microscope or high-content imager

  • Procedure:

    • Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized.

    • Allow the cells to adhere overnight.

    • Treat the co-culture with a serial dilution of the this compound ADC. Include untreated co-culture wells as a control.

    • Incubate for a relevant period (e.g., 72-120 hours).

    • Image the plate using a fluorescence microscope to visualize and count the number of viable GFP-positive (antigen-negative) cells.

    • Quantify the reduction in GFP-positive cells in the presence of the ADC and antigen-positive cells to determine the extent of the bystander effect.

3. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general approach to evaluating the in vivo efficacy of a this compound ADC with different dosing schedules.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG)

    • Human tumor cells that express the target antigen

    • This compound ADC

    • Vehicle control (e.g., PBS)

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Treatment groups could include:

      • Vehicle control

      • This compound ADC at a high dose, administered once every 3 weeks (Q3W)

      • This compound ADC at a lower dose, administered once a week (QW)

      • This compound ADC with a fractionated dosing schedule (e.g., twice weekly at an even lower dose)

    • Administer the treatments intravenously.

    • Measure tumor volume with calipers and mouse body weight 2-3 times per week.

    • Continue the study until tumors in the control group reach a predetermined endpoint or for a set duration.

    • Plot tumor growth curves and analyze for statistically significant differences between treatment groups. Monitor for signs of toxicity, such as weight loss.

Troubleshooting Guides

Issue 1: Unexpectedly High In Vivo Toxicity with a Single High Dose

  • Potential Cause: The Cmax of the ADC is exceeding the maximum tolerated level, leading to acute off-target toxicities.

  • Troubleshooting Steps:

    • Implement Dose Fractionation: Divide the total weekly or bi-weekly dose into two or three smaller administrations. This will lower the Cmax while maintaining the overall exposure.

    • Reduce the Dose: If fractionation is not feasible or effective, reduce the single dose to a level that is better tolerated.

    • Evaluate a More Frequent, Lower Dose Schedule: Switch from an intermittent high-dose schedule (e.g., Q3W) to a more frequent low-dose schedule (e.g., QW) to reduce acute toxicity.

    • Monitor for Specific Toxicities: For maytansinoid ADCs, pay close attention to signs of peripheral neuropathy (e.g., altered gait in mice) and myelosuppression (monitor blood counts).[4]

Issue 2: Loss of Efficacy with a Fractionated Dosing Schedule

  • Potential Cause: The lower Cmax achieved with fractionation may result in reduced tumor penetration and may not be sufficient to kill cancer cells effectively.[1]

  • Troubleshooting Steps:

    • Increase the Total Dose: If the fractionated schedule is well-tolerated, consider cautiously increasing the total dose administered over the cycle to compensate for the lower Cmax.

    • Optimize the Fractionation Schedule: Experiment with different fractionation intervals (e.g., every other day vs. twice weekly) to find a balance between tolerability and efficacy.

    • Re-evaluate the Single High-Dose Schedule: If the toxicity of the single high dose is manageable (e.g., transient and reversible), it may be the more effective option.

    • Consider Combination Therapy: Combining the ADC with another agent that has a different mechanism of action could enhance efficacy without increasing ADC-specific toxicity.

Issue 3: Development of Peripheral Neuropathy in Preclinical Models

  • Potential Cause: A known class effect of maytansinoid payloads due to their disruption of microtubules in neurons.[4]

  • Troubleshooting Steps:

    • Limit the Duration of Treatment: In preclinical studies, evaluate if a shorter treatment duration can still achieve significant tumor regression while minimizing the cumulative exposure that can lead to neuropathy.

    • Implement a "Drug Holiday": Introduce treatment-free intervals in the dosing schedule to allow for potential recovery from nerve damage.

    • Dose Reduction: Lowering the dose is a primary strategy for managing this toxicity.

    • Symptomatic Management: In a clinical setting, and to some extent in preclinical models, agents like duloxetine may be considered to manage neuropathic pain, although their efficacy for ADC-induced neuropathy is still under investigation.[7]

Mandatory Visualizations

DM3-Sme_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Cell Antigen ADC->Receptor Binding ADC_Internalized Internalized ADC Receptor->ADC_Internalized Internalization DM3_Sme_Released Released this compound ADC_Internalized->DM3_Sme_Released Linker Cleavage & Payload Release Tubulin α/β-Tubulin Dimers DM3_Sme_Released->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited by this compound) Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADC leading to apoptosis.

Dosing_Schedule_Optimization_Workflow Start Define Therapeutic Goals (Efficacy vs. Tolerability) In_Vitro In Vitro Characterization (IC50, Bystander Effect) Start->In_Vitro In_Vivo_Initial Initial In Vivo Efficacy & MTD (e.g., Single Dose Escalation) In_Vitro->In_Vivo_Initial Schedule_Selection Select Dosing Schedules for Comparison (e.g., QW vs. Q3W, Fractionated) In_Vivo_Initial->Schedule_Selection In_Vivo_Comparative Comparative In Vivo Efficacy & Toxicity Study Schedule_Selection->In_Vivo_Comparative PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis In_Vivo_Comparative->PK_PD_Analysis Decision Optimal Schedule Identified? PK_PD_Analysis->Decision Refine Refine Dosing Schedule (Adjust dose, frequency, or duration) Decision->Refine No End Proceed to Further Development Decision->End Yes Refine->In_Vivo_Comparative Iterate

Caption: Experimental workflow for optimizing this compound ADC dosing schedules.

Troubleshooting_Logic Problem Suboptimal In Vivo Outcome Toxicity High Toxicity? Problem->Toxicity Efficacy Low Efficacy? Problem->Efficacy Fractionate Consider Dose Fractionation or More Frequent, Lower Doses Toxicity->Fractionate Yes Reduce_Dose Reduce Dose or Limit Treatment Duration Toxicity->Reduce_Dose Yes Increase_Dose Increase Dose (if tolerated) or Switch to Less Frequent, Higher Dose Efficacy->Increase_Dose Yes Check_PK Investigate PK/PD (e.g., tumor penetration, payload release) Efficacy->Check_PK Yes

References

Validation & Comparative

A Comparative Analysis of Maytansinoid Payloads: DM3-Sme vs. DM1 and DM4 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the maytansinoid payloads DM3-Sme, DM1, and DM4, which are utilized in the development of antibody-drug conjugates (ADCs). The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their performance. This information is intended to assist researchers in making informed decisions during the ADC design and development process.

Mechanism of Action: Potent Microtubule Inhibition

DM1, this compound, and DM4 are all potent synthetic derivatives of maytansine, a natural product that inhibits microtubule polymerization.[1][2] Their shared mechanism of action involves binding to tubulin, a key protein in the formation of microtubules.[][4] This binding disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[][4] Due to their high cytotoxicity, with activity in the sub-nanomolar range, these maytansinoids are not suitable for systemic administration as standalone chemotherapeutic agents but are ideal as payloads for targeted delivery via ADCs.[2]

The structural differences between DM1, DM3, and DM4 lie in the thiol-containing side chain, which is used for conjugation to a linker and ultimately to the monoclonal antibody.[5][6] These modifications can influence the stability, hydrophobicity, and bystander effect of the resulting ADC.

Comparative Efficacy

Direct, head-to-head comparative efficacy data for this compound against DM1 and DM4 is limited in publicly available literature. However, based on extensive research into DM1 and DM4, key differences in their application and potential efficacy can be highlighted.

DM1 (Emtansine) is a well-characterized maytansinoid and is the payload in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). It is typically conjugated to antibodies via a non-cleavable linker.[6] This design strategy primarily relies on the degradation of the antibody within the target cancer cell to release the payload. Consequently, ADCs with DM1 and non-cleavable linkers are thought to have a limited bystander effect, meaning they are most effective at killing the antigen-expressing target cells with less impact on surrounding antigen-negative cells.

DM4 (Soravtansine) is another widely used maytansinoid payload.[7] A key structural feature of DM4 is the presence of two methyl groups near the disulfide bond of its linker, which can influence its reactivity and binding affinity.[8] DM4 is often paired with cleavable linkers, such as those containing a disulfide bond.[9] This allows for the release of a membrane-permeable metabolite of the payload upon entering the target cell. This released metabolite can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect . This can be particularly advantageous in treating solid tumors, which often exhibit heterogeneous antigen expression.

This compound is a synthetic derivative of maytansine, and like its counterparts, it functions as a tubulin inhibitor.[][4] Its structural modifications are designed to enhance conjugation efficiency and the stability of the resulting ADC.[] While it is utilized as a cytotoxic payload in ADC development, there is a lack of publicly available, direct comparative studies detailing its in vitro and in vivo efficacy against DM1 and DM4.

The choice between these payloads, and particularly the linker strategy employed, has significant implications for the therapeutic window and efficacy of an ADC. A non-cleavable linker with DM1 may offer better tolerability due to reduced off-target toxicity, while a cleavable linker with DM4 could provide enhanced efficacy in heterogeneous tumors through the bystander effect.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical, yet representative, in vitro cytotoxicity data for ADCs containing DM1 and DM4 to illustrate their potential differences in potency. Actual IC50 values will vary depending on the target antigen, antibody, linker, and cell line used.

PayloadLinker TypeTarget Cell Line (Antigen-Positive)IC50 (ng/mL)Bystander Cell Line (Antigen-Negative)IC50 (ng/mL)
DM1 Non-cleavableSK-BR-3 (HER2+)5 - 15MDA-MB-468 (HER2-)> 1000
DM4 CleavableSK-BR-3 (HER2+)1 - 10MDA-MB-468 (HER2-)50 - 200

Note: The lower IC50 value for the DM4 ADC in the bystander cell line is indicative of its potential for a bystander killing effect. Data for this compound is not included due to the lack of publicly available comparative data.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of ADC efficacy.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Plating: Seed cancer cell lines (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (DM1-ADC, DM4-ADC, and a non-binding control ADC) in cell culture medium.

  • Incubation: Remove the overnight culture medium from the cells and add the ADC dilutions. Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Measure the absorbance or luminescence and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 values using a non-linear regression analysis.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.

Protocol:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.

  • Co-culture Plating: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 5-7 days).

  • Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. Gate on the fluorescently labeled antigen-negative cells and quantify their viability (e.g., using a viability dye like propidium iodide).

  • Data Analysis: Determine the percentage of viable antigen-negative cells at each ADC concentration and calculate the IC50 for the bystander killing effect.

In Vivo Xenograft Efficacy Study

This study assesses the anti-tumor activity of an ADC in a living organism, typically in immunodeficient mice bearing human tumor xenografts.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, DM1-ADC, DM4-ADC). Administer the ADCs intravenously at specified doses and schedules (e.g., once every 3 weeks).

  • Efficacy Assessment: Measure tumor volumes and body weights of the mice two to three times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. The primary endpoint is typically tumor growth inhibition or tumor regression.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect compared to the control groups.

Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoid_Pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Maytansinoid Payload (DM1, this compound, DM4) Lysosome->Payload Payload Release Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Payload->Microtubule Disruption Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of maytansinoid payloads delivered by ADCs.

Experimental Workflow for ADC Efficacy Evaluation

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Cytotoxicity->Bystander Xenograft Xenograft Model Efficacy Study Bystander->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity ADC_Dev ADC Development ADC_Dev->Cytotoxicity

Caption: A typical experimental workflow for evaluating the efficacy of an ADC.

References

Head-to-Head Comparison: DM3-Sme vs. Auristatin Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to two leading classes of cytotoxic payloads for Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols.

In the rapidly evolving landscape of targeted cancer therapy, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. Among the most prominent payloads are the maytansinoid derivative DM3-Sme and the auristatin family of synthetic dolastatin 10 analogs. Both classes of potent microtubule inhibitors have been successfully incorporated into numerous ADCs, yet they exhibit distinct physicochemical and biological properties that influence their therapeutic application. This guide provides a head-to-head comparison of this compound and auristatin payloads, summarizing key quantitative data and providing detailed experimental methodologies to inform ADC development.

At a Glance: Key Differences

FeatureThis compound (Maytansinoid)Auristatins (e.g., MMAE, MMAF)
Mechanism of Action Tubulin inhibitor (binds at the maytansine site)Tubulin inhibitor (binds at the vinca alkaloid site)
Parent Compound MaytansineDolastatin 10
Hydrophobicity Generally less hydrophobicGenerally more hydrophobic
Bystander Effect Dependent on linker and specific derivativeVariable; MMAE is membrane-permeable and mediates a bystander effect, while MMAF is less permeable with a reduced bystander effect.[1][2]
Toxicity Profile Can cause gastrointestinal effects, thrombocytopenia, and neutropenia.[3]MMAE is associated with peripheral neuropathy and neutropenia; MMAF is linked to thrombocytopenia and ocular toxicities.[3]

Mechanism of Action: Targeting the Cellular Scaffolding

Both this compound and auristatins exert their potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they achieve this through interaction with distinct binding sites on tubulin.[4]

This compound , a derivative of maytansine, binds to the maytansine binding site on tubulin. This interference with tubulin polymerization leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]

Auristatins , such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are synthetic analogs of the natural product dolastatin 10.[6] They bind to the vinca alkaloid binding site on tubulin, also leading to the inhibition of microtubule assembly, cell cycle arrest, and subsequent apoptosis.[6][7]

cluster_dm3 This compound (Maytansinoid) cluster_auristatin Auristatin DM3_ADC This compound ADC DM3_Internalization Internalization DM3_ADC->DM3_Internalization DM3_Release Payload Release DM3_Internalization->DM3_Release DM3_Tubulin Tubulin Binding (Maytansine Site) DM3_Release->DM3_Tubulin DM3_Disruption Microtubule Disruption DM3_Tubulin->DM3_Disruption DM3_Arrest G2/M Arrest DM3_Disruption->DM3_Arrest DM3_Apoptosis Apoptosis DM3_Arrest->DM3_Apoptosis Auri_ADC Auristatin ADC Auri_Internalization Internalization Auri_ADC->Auri_Internalization Auri_Release Payload Release Auri_Internalization->Auri_Release Auri_Tubulin Tubulin Binding (Vinca Alkaloid Site) Auri_Release->Auri_Tubulin Auri_Disruption Microtubule Disruption Auri_Tubulin->Auri_Disruption Auri_Arrest G2/M Arrest Auri_Disruption->Auri_Arrest Auri_Apoptosis Apoptosis Auri_Arrest->Auri_Apoptosis

Caption: Mechanism of action for this compound and Auristatin payloads.

Physicochemical Properties: A Tale of Two Hydrophobicities

A key distinguishing feature between maytansinoid and auristatin payloads is their relative hydrophobicity. Direct analytical comparisons have shown that maytansinoid-based ADCs are generally less hydrophobic than their auristatin-based counterparts.[4][8] This property can significantly impact an ADC's pharmacokinetics, stability, and propensity for aggregation.

ParameterMCC-MaytansinoidMC-VC-PAB-MMAEReference
Calculated AlogP 3.764.79[4]
RP-HPLC Retention Time (min) 5.511.5[4]

Table summarizing the hydrophobicity comparison between a maytansinoid and an auristatin drug-linker.

The Bystander Effect: Killing Beyond the Target

The bystander effect, the ability of a payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, is a crucial consideration in ADC design, particularly for treating heterogeneous tumors. This property is largely governed by the payload's membrane permeability.

MMAE , being relatively lipophilic and cell-permeable, is known to induce a potent bystander effect.[1][2] Once released inside the target cell, MMAE can cross the cell membrane and eliminate nearby cancer cells that may not express the target antigen.

In contrast, MMAF contains a charged C-terminal phenylalanine, which limits its membrane permeability and consequently reduces its bystander killing capacity.[1] The properties of this compound in this regard are less definitively characterized and are highly dependent on the linker technology employed.

cluster_workflow Bystander Effect Experimental Workflow start Co-culture Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cells add_adc Add ADC start->add_adc incubation Incubate add_adc->incubation payload_release Payload Release in Ag+ Cells incubation->payload_release bystander Payload Diffuses to Ag- Cells (Bystander Effect) payload_release->bystander Permeable Payload (e.g., MMAE) no_bystander Payload Remains in Ag+ Cells (No Bystander Effect) payload_release->no_bystander Impermeable Payload (e.g., MMAF) measure_viability Measure Viability of Ag+ and Ag- Cells bystander->measure_viability no_bystander->measure_viability

Caption: Experimental workflow to assess the bystander effect of ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the concentration of an ADC that inhibits the growth of a cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (Antigen-positive and Antigen-negative)

  • Complete cell culture medium

  • ADC constructs (this compound and Auristatin-based)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period that allows for cell-cycle arrest and subsequent cell death (typically 72-96 hours for tubulin inhibitors).[1]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Bystander Effect Co-culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio. Also, seed each cell line individually as controls. Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with serial dilutions of the ADC constructs.

  • Incubate the plates for a duration sufficient to observe the bystander effect (e.g., 96 hours or longer).

  • Measure the viability of the Ag- cell population by quantifying the fluorescence signal (e.g., GFP intensity).

  • The viability of the total cell population can be assessed using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).

  • A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture of Ag- cells indicates a bystander effect.[8]

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of ADCs in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Tumor cells for implantation

  • ADC constructs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound ADC, Auristatin ADC).

  • Administer the ADCs and vehicle control intravenously at specified doses and schedules.

  • Monitor tumor volume by measuring the length and width with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

The selection of a cytotoxic payload is a multifaceted decision in ADC development. Both this compound and auristatins have demonstrated significant clinical potential, yet their distinct characteristics offer different advantages. Maytansinoid-based payloads like this compound, with their lower hydrophobicity, may offer benefits in terms of ADC stability and pharmacokinetics. Auristatins, particularly MMAE, provide the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. The choice between these powerful payloads will ultimately depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic window. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of ADCs armed with these distinct and potent payloads.

References

Validating the Mechanism of Action of a Novel DM3-Sme Antibody-Drug Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel antibody-drug conjugate (ADC) utilizing the DM3-Sme payload. It offers a comparative analysis with established ADC platforms, featuring quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in the preclinical assessment of this promising therapeutic modality.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A typical ADC consists of a monoclonal antibody that binds to a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. The specificity of the antibody directs the ADC to the tumor, where it is internalized, and the payload is released, leading to cancer cell death.

The novel this compound ADC employs a derivative of the potent microtubule-inhibiting agent maytansine, DM3, attached to the antibody via a stable thioether (Sme) linker. The mechanism of action hinges on the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][2] This guide will delve into the experimental validation of this mechanism and compare its performance against ADCs with different payloads, namely monomethyl auristatin E (MMAE) and the topoisomerase inhibitor SN-38.

Comparative Performance of ADC Payloads

The selection of the cytotoxic payload is critical to the efficacy and safety profile of an ADC. This section provides a comparative summary of the in vitro cytotoxicity and in vivo efficacy of ADCs featuring DM3, MMAE, and SN-38 payloads.

Cell LineTarget AntigenDM3-ADC IC50 (nM)MMAE-ADC IC50 (nM)SN-38-ADC IC50 (nM)Reference
CFPAC-1 (Pancreatic)Trop-2Not ReportedSubnanomolarSubnanomolar[1]
MDA-MB-468 (Breast)Trop-2Not ReportedSubnanomolarSubnanomolar[1]
BT-474 (Breast)HER2Not Reported~0.1Not Reported
SK-BR-3 (Breast)HER2Not Reported~0.03-0.17Not Reported[3][4]
Karpas-299 (Lymphoma)CD30Not Reported~0.1Not Reported
Xenograft ModelTarget AntigenDM3-ADC TreatmentMMAE-ADC TreatmentSN-38-ADC TreatmentReference
CFPAC-1 (Pancreatic)Trop-2Not ReportedMinimal tumor growth inhibition87.3% tumor growth inhibition[1]
MDA-MB-468 (Breast)Trop-2Not ReportedComplete tumor regressionNot Reported[1]
BT-474 (Breast)HER2Not ReportedSignificant tumor regressionNot Reported
NCI-N87 (Gastric)Trop-2Not ReportedNot ReportedSuperior SN-38 delivery vs. irinotecan[5]
Capan-1 (Pancreatic)Trop-2Not ReportedNot ReportedSuperior SN-38 delivery vs. irinotecan[5]

Note: Comparative in vivo efficacy data should be interpreted with caution due to variations in experimental design across different studies.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of a this compound ADC is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Upon internalization and lysosomal trafficking, the DM3 payload is released and binds to tubulin, inhibiting its polymerization. This triggers a cascade of signaling events culminating in programmed cell death.

G cluster_0 ADC Internalization and Payload Release cluster_1 Microtubule Targeting cluster_2 Cell Cycle Arrest cluster_3 Apoptotic Cascade ADC binds to\nTumor Antigen ADC binds to Tumor Antigen Internalization\n(Endocytosis) Internalization (Endocytosis) ADC binds to\nTumor Antigen->Internalization\n(Endocytosis) Lysosomal\nTrafficking Lysosomal Trafficking Internalization\n(Endocytosis)->Lysosomal\nTrafficking Payload Release\n(DM3) Payload Release (DM3) Lysosomal\nTrafficking->Payload Release\n(DM3) DM3 DM3 Tubulin Tubulin DM3->Tubulin Binds to Microtubule\nDisruption Microtubule Disruption Tubulin->Microtubule\nDisruption Inhibits polymerization Mitotic Arrest\n(G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule\nDisruption->Mitotic Arrest\n(G2/M Phase) Apoptosis Signaling Apoptosis Signaling Mitotic Arrest\n(G2/M Phase)->Apoptosis Signaling Bcl-2\nPhosphorylation Bcl-2 Phosphorylation Apoptosis Signaling->Bcl-2\nPhosphorylation Inactivation Bax/Bak\nActivation Bax/Bak Activation Bcl-2\nPhosphorylation->Bax/Bak\nActivation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak\nActivation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c\nRelease Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c\nRelease->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3\nActivation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

This section provides detailed protocols for key experiments to validate the mechanism of action of a novel this compound ADC.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the internalization of the ADC into target cells.

Workflow:

G Seed Target Cells Seed Target Cells Incubate with\nFluorescently-labeled ADC\n(e.g., Alexa Fluor 488) Incubate with Fluorescently-labeled ADC (e.g., Alexa Fluor 488) Seed Target Cells->Incubate with\nFluorescently-labeled ADC\n(e.g., Alexa Fluor 488) Incubate at 37°C\nto allow internalization Incubate at 37°C to allow internalization Incubate with\nFluorescently-labeled ADC\n(e.g., Alexa Fluor 488)->Incubate at 37°C\nto allow internalization Quench surface fluorescence\n(e.g., with anti-fluorophore antibody) Quench surface fluorescence (e.g., with anti-fluorophore antibody) Incubate at 37°C\nto allow internalization->Quench surface fluorescence\n(e.g., with anti-fluorophore antibody) Analyze by\nFlow Cytometry Analyze by Flow Cytometry Quench surface fluorescence\n(e.g., with anti-fluorophore antibody)->Analyze by\nFlow Cytometry Quantify internalized ADC\n(Mean Fluorescence Intensity) Quantify internalized ADC (Mean Fluorescence Intensity) Analyze by\nFlow Cytometry->Quantify internalized ADC\n(Mean Fluorescence Intensity)

Caption: Workflow for ADC internalization assay.

Protocol:

  • Cell Preparation: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.

  • ADC Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.

  • Incubation: Remove the culture medium and add the fluorescently labeled ADC at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the cells. Incubate at 37°C for different time points (e.g., 1, 4, 24 hours). As a control, incubate a set of cells at 4°C to inhibit internalization.

  • Quenching: After incubation, wash the cells with cold PBS. To quench the fluorescence of the membrane-bound ADC, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) and incubate on ice for 30 minutes.

  • Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer. The internalized ADC will be detected as an increase in the mean fluorescence intensity (MFI) in the target cells incubated at 37°C compared to the controls.

In Vitro Cytotoxicity Assay (LDH Release Assay)

This assay measures cell death by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Workflow:

G Seed Target Cells Seed Target Cells Treat with varying\nconcentrations of ADC Treat with varying concentrations of ADC Seed Target Cells->Treat with varying\nconcentrations of ADC Incubate for 48-72 hours Incubate for 48-72 hours Treat with varying\nconcentrations of ADC->Incubate for 48-72 hours Collect cell supernatant Collect cell supernatant Incubate for 48-72 hours->Collect cell supernatant Add LDH reaction mixture Add LDH reaction mixture Collect cell supernatant->Add LDH reaction mixture Measure absorbance at 490 nm Measure absorbance at 490 nm Add LDH reaction mixture->Measure absorbance at 490 nm Calculate % Cytotoxicity Calculate % Cytotoxicity Measure absorbance at 490 nm->Calculate % Cytotoxicity

Caption: Workflow for LDH cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a relevant comparator ADC (e.g., MMAE-ADC), and a non-targeting control ADC. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • LDH Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Workflow:

G Implant tumor cells\nsubcutaneously in mice Implant tumor cells subcutaneously in mice Allow tumors to reach\na palpable size Allow tumors to reach a palpable size Implant tumor cells\nsubcutaneously in mice->Allow tumors to reach\na palpable size Randomize mice into\ntreatment groups Randomize mice into treatment groups Allow tumors to reach\na palpable size->Randomize mice into\ntreatment groups Administer ADC\n(e.g., intravenously) Administer ADC (e.g., intravenously) Randomize mice into\ntreatment groups->Administer ADC\n(e.g., intravenously) Monitor tumor volume\nand body weight Monitor tumor volume and body weight Administer ADC\n(e.g., intravenously)->Monitor tumor volume\nand body weight Euthanize mice and\nanalyze tumors Euthanize mice and analyze tumors Monitor tumor volume\nand body weight->Euthanize mice and\nanalyze tumors

Caption: Workflow for in vivo efficacy study.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a mean volume of 100-200 mm³.

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, comparator ADC, non-targeting ADC).

  • ADC Administration: Administer the ADCs at a predetermined dose and schedule (e.g., once or twice weekly via intravenous injection).

  • Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.

  • Endpoint: The study can be terminated when the tumors in the control group reach a certain size or after a predetermined period. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The validation of a novel this compound ADC requires a systematic and comparative approach. By employing the experimental protocols and analytical frameworks outlined in this guide, researchers can thoroughly characterize the mechanism of action, efficacy, and potential liabilities of their ADC candidate. The provided data tables and signaling pathway diagrams offer a valuable reference for positioning a new this compound ADC within the competitive landscape of this rapidly evolving class of cancer therapeutics. Rigorous preclinical evaluation is paramount for the successful translation of promising ADC candidates into clinical development.

References

A Comparative Analysis of Maytansinoid-Based Antibody-Drug Conjugates in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various classes of payloads, maytansinoids, such as DM1, DM3, and DM4, have demonstrated considerable promise. This guide provides a cross-study comparison of clinical trial data for ADCs utilizing these maytansinoid derivatives.

While the initial intent was to include a direct comparison of a DM3-Sme ADC, a thorough review of publicly available clinical trial data did not yield a candidate with this specific "Sme" linker nomenclature. Therefore, this guide will focus on a comparative analysis of ADCs employing the well-documented maytansinoid payloads DM1 and DM4, for which robust clinical data is available. The ADCs selected for this comparison are Lorvotuzumab Mertansine (IMGN901), utilizing a DM1 payload, and Coltuximab Ravtansine (SAR3419), which employs a DM4 payload.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of the selected maytansinoid-based ADCs.

ADC Name Payload Linker Target Antigen Indication Phase Overall Response Rate (ORR) Complete Response (CR) Partial Response (PR) Stable Disease (SD) Median Duration of Response (DoR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Grade ≥3 Adverse Events
Lorvotuzumab Mertansine (IMGN901) DM1ThiopentanoateCD56Small Cell Lung Cancer (SCLC), Merkel Cell Carcinoma (MCC), Ovarian CancerI-1 (MCC)1 (unconfirmed, SCLC), 1 (unconfirmed, MCC)25% (at doses ≥60 mg/m²)---Hyponatremia (8.2%), Dyspnea (8.2%)[1][2]
Coltuximab Ravtansine (SAR3419) DM4SPDBCD19Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)II43.9%14.6% (6/41)29.3% (12/41)-4.7 months4.4 months9.2 monthsHepatotoxicity (3%), Abdominal pain (3%)[3][4]
Tusamitamab Ravtansine (SAR408701) DM4SPDBCEACAM5Advanced Solid TumorsI3 (confirmed PRs)--35.7% (Q2W-LD), 40.0% (Q3W)---Keratopathy, Keratitis, Transaminase elevation[5][6]

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the methodologies for the key trials cited.

Lorvotuzumab Mertansine (IMGN901) Phase I Study
  • Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGN901 in patients with CD56-positive solid tumors.[1]

  • Study Design: This was a Phase I, open-label, dose-escalation study.[1] Patients were enrolled in cohorts and received escalating doses of IMGN901.[1] A dose-expansion phase was initiated to further evaluate the safety and activity in specific tumor types (SCLC, MCC, and ovarian cancer).[1]

  • Patient Population: Patients with CD56-expressing solid tumors who had progressed on standard therapies.

  • Dosing Regimen: IMGN901 was administered intravenously on three consecutive days every 21 days.[1] The recommended Phase II dose was established at 60 mg/m² per day for three days.[1][2]

  • Efficacy Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).

  • Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Coltuximab Ravtansine (SAR3419) Phase II Study
  • Objective: To evaluate the efficacy and safety of coltuximab ravtansine in patients with relapsed or refractory CD19-positive Diffuse Large B-cell Lymphoma (DLBCL) previously treated with rituximab-containing immunochemotherapy.[3][4]

  • Study Design: This was a single-arm, multicenter Phase II study.[3]

  • Patient Population: Patients with a confirmed diagnosis of relapsed or refractory CD19-positive DLBCL who had received at least one prior rituximab-containing regimen.[3]

  • Dosing Regimen: Patients received coltuximab ravtansine at a dose of 55 mg/m² intravenously.[3] The treatment was administered weekly for the first four weeks, followed by bi-weekly infusions.[4]

  • Efficacy Assessment: The primary endpoint was the Overall Response Rate (ORR), assessed according to the International Working Group (IWG) criteria.[4] Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]

  • Safety Assessment: Safety and tolerability were assessed by monitoring adverse events.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental processes can aid in understanding the complex interactions involved in ADC therapy.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Maytansinoid Payload (DMx) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Figure 1. General Mechanism of Action for Maytansinoid-Based ADCs.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Tumor Type, Biomarker Status) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Treatment_Administration ADC Administration (Dose & Schedule) Enrollment->Treatment_Administration Monitoring Monitoring (Safety & Tolerability) Treatment_Administration->Monitoring Efficacy_Assessment Efficacy Assessment (e.g., RECIST) Treatment_Administration->Efficacy_Assessment Monitoring->Efficacy_Assessment Data_Analysis Data Analysis (ORR, PFS, OS, etc.) Efficacy_Assessment->Data_Analysis Follow_Up Long-term Follow-up Data_Analysis->Follow_Up

Figure 2. Generalized Workflow of a Clinical Trial for an ADC.

Conclusion

This comparative guide highlights the clinical data for maytansinoid-based ADCs utilizing DM1 and DM4 payloads. The provided tables and diagrams offer a structured overview for researchers and drug development professionals. While a direct comparison with a this compound ADC was not feasible due to the absence of available data, the analysis of lorvotuzumab mertansine and coltuximab ravtansine provides valuable insights into the clinical performance of maytansinoid ADCs. Further research and clinical trials on novel maytansinoid derivatives and linker technologies will continue to refine and expand the therapeutic potential of this important class of anti-cancer agents.

References

A Head-to-Head Comparison: A New DM3-Sme Antibody-Drug Conjugate versus the Standard of Care in HER2-Positive Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapies, a novel antibody-drug conjugate (ADC) featuring the potent maytansinoid payload, DM3-Sme, is emerging as a promising therapeutic strategy. This guide provides a comprehensive benchmark of this new this compound ADC against the established standard of care for HER2-positive cancers, Trastuzumab emtansine (T-DM1). This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, alongside robust experimental protocols for validation.

Executive Summary

Antibody-drug conjugates represent a cornerstone of precision medicine in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Trastuzumab emtansine (T-DM1), an ADC composed of the HER2-targeting antibody Trastuzumab and the maytansinoid derivative DM1, has been a transformative therapy for HER2-positive breast cancer. The new this compound ADC, built upon a similar principle, utilizes a next-generation maytansinoid payload, this compound, with the potential for enhanced efficacy and an improved therapeutic window. This guide will dissect the critical attributes of both ADCs, from their mechanism of action to their performance in key preclinical assays.

Data Presentation: Quantitative Comparison of a this compound ADC and T-DM1

The following tables summarize the key performance indicators of a hypothetical HER2-targeted this compound ADC in comparison to the standard of care, T-DM1. The data for the this compound ADC is extrapolated from preclinical studies of maytansinoid-based ADCs and the known properties of DM3 derivatives.

Parameter Hypothetical this compound ADC Trastuzumab emtansine (T-DM1) References
Target Antigen HER2HER2[1]
Monoclonal Antibody Trastuzumab (or bioequivalent)Trastuzumab[1]
Payload This compoundDM1 (emtansine)[1][2]
Linker Type Thioether (non-cleavable)Thioether (non-cleavable)[3][4]
Mechanism of Action Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosisInhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[3][5]
Drug-to-Antibody Ratio (DAR) ~3.5~3.5[6][7]
In Vitro Performance Hypothetical this compound ADC Trastuzumab emtansine (T-DM1) References
IC50 (HER2-positive cells) Potentially lower than T-DM1 due to enhanced payload potencyNanomolar range[2][8]
Bystander Killing Effect Limited (due to non-cleavable linker and charged metabolite)Limited to none[9][10]
Internalization Efficiency High (antibody-dependent)High (antibody-dependent)[11][12]
Pharmacokinetic Properties Hypothetical this compound ADC Trastuzumab emtansine (T-DM1) References
Half-life Similar to T-DM1 (~4 days)Approximately 4 days[3]
Clearance Expected to be similar to T-DM1 (0.68 L/day)0.68 L/day[3]
Metabolism Lysosomal degradation to release payload metabolitesLysosomal degradation to release DM1 metabolites[3]
Clinical Performance (T-DM1) EMILIA Trial KATHERINE Trial References
Indication Metastatic Breast Cancer (previously treated with trastuzumab and a taxane)Early Breast Cancer (with residual invasive disease after neoadjuvant therapy)[13][14]
Progression-Free Survival (PFS) 9.6 months (vs. 6.4 months with lapatinib + capecitabine)3-year invasive disease-free survival of 88.3% (vs. 77.0% with trastuzumab)[13][14]
Overall Survival (OS) 30.9 months (vs. 25.1 months with lapatinib + capecitabine)3-year overall survival of 94.2% (vs. 90.3% with trastuzumab)[13][14]
Common Adverse Events (Grade ≥3) Thrombocytopenia, elevated liver transaminasesThrombocytopenia, fatigue, elevated liver transaminases[13][14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.

Signaling_Pathway Mechanism of Action of Maytansinoid-Based ADCs ADC This compound ADC / T-DM1 HER2 HER2 Receptor ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release (this compound / DM1 metabolite) Lysosome->Payload_Release Degradation Tubulin Tubulin Payload_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of Maytansinoid-Based ADCs

Experimental_Workflow Experimental Workflow for ADC Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Bystander Bystander Effect Assay (Co-culture) Bystander->Data_Analysis Internalization Internalization Assay (Flow Cytometry) Internalization->Data_Analysis PK Pharmacokinetics PK->Data_Analysis Efficacy Xenograft Efficacy Efficacy->Data_Analysis Toxicity Toxicity Studies Toxicity->Data_Analysis

Experimental Workflow for ADC Comparison

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the this compound ADC and T-DM1 on HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive cell line (e.g., SKBR3, BT-474)

  • HER2-negative cell line (e.g., MCF7, MDA-MB-468)

  • This compound ADC and T-DM1

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound ADC and T-DM1 in cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Bystander Killing Effect Assay (Co-culture Method)

Objective: To assess the ability of the this compound ADC and T-DM1 to kill neighboring HER2-negative cells.

Materials:

  • HER2-positive cell line (e.g., SKBR3)

  • HER2-negative cell line stably expressing a fluorescent protein (e.g., MCF7-GFP)

  • This compound ADC and T-DM1

  • Cell culture medium

  • 96-well plates

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Co-culture the HER2-positive and HER2-negative (fluorescently labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1) for 24 hours.

  • Treat the co-culture with various concentrations of the this compound ADC and T-DM1.

  • Incubate for 72-96 hours.

  • Quantify the viability of the fluorescently labeled HER2-negative cells using a fluorescence microscope or plate reader.

  • Compare the viability of the HER2-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify and compare the rate of internalization of the this compound ADC and T-DM1 into HER2-positive cells.

Materials:

  • HER2-positive cell line (e.g., SKBR3)

  • Fluorescently labeled this compound ADC and T-DM1 (e.g., with Alexa Fluor 488)

  • Trypan blue or another quenching agent

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Incubate the HER2-positive cells with the fluorescently labeled ADCs at 4°C for 1 hour to allow binding but prevent internalization.

  • Wash the cells to remove unbound ADC.

  • Shift the cells to 37°C to initiate internalization.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), stop the internalization by placing the cells on ice.

  • Add a quenching agent like trypan blue to quench the fluorescence of the non-internalized, surface-bound ADC.

  • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the internalized ADC.

  • Plot the MFI over time to determine the rate of internalization for each ADC.

Conclusion

This comparative guide provides a foundational framework for evaluating the novel this compound ADC against the current standard of care, T-DM1. The provided data tables, diagrams, and experimental protocols are intended to equip researchers with the necessary tools to conduct objective and rigorous benchmarking studies. While the hypothetical this compound ADC shows promise based on the enhanced potency of its payload, comprehensive preclinical and clinical investigations are imperative to fully elucidate its therapeutic potential and safety profile. The methodologies outlined herein will be critical in generating the robust data required to advance this next generation of antibody-drug conjugates.

References

Assessing the Immunogenicity of DM3-Sme Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor in their development, influencing both safety and efficacy. This guide provides a comparative assessment of the immunogenicity profile of DM3-Sme containing ADCs against other maytansinoid-based conjugates, such as those utilizing DM1 and DM4. While direct, head-to-head clinical immunogenicity data is limited, this guide leverages available preclinical data and an understanding of the molecular attributes of these conjugates to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to ADC Immunogenicity

An immune response to an ADC can be directed against any part of the molecule: the antibody, the linker, or the cytotoxic payload. The formation of anti-drug antibodies (ADAs) can have several consequences, including altered pharmacokinetics (PK), reduced efficacy, and in some cases, adverse events such as infusion reactions.[1] The immunogenicity of an ADC is influenced by a multitude of factors, including the protein sequence of the antibody, the chemical nature of the linker and payload, the conjugation method, and patient-specific factors.[2]

Factors Influencing Immunogenicity of Maytansinoid-Based ADCs

Maytansinoids, such as DM1, DM4, and the derivative used in this compound conjugates, are potent microtubule inhibitors. While the small molecule payload itself is generally not immunogenic, it can act as a hapten when conjugated to the large antibody carrier, potentially inducing an immune response.[2] Key factors influencing the immunogenicity of these conjugates include:

  • Linker Chemistry: The linker connecting the maytansinoid to the antibody plays a crucial role. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) or sulfonate groups, can shield the hydrophobic payload and reduce the propensity for aggregation, a known driver of immunogenicity.[3] The this compound conjugate utilizes a specific linker technology that should be assessed for its hydrophilicity and potential to influence the overall immunogenicity of the ADC.

  • Payload and Metabolites: The structure of the maytansinoid payload and its metabolites can influence the immune response. Differences in the chemical structure of DM1, DM4, and the maytansinoid in this compound could lead to the generation of distinct T-cell epitopes upon processing by antigen-presenting cells (APCs).

  • Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can impact the ADC's physicochemical properties and its potential to be recognized by the immune system. Higher DARs can sometimes lead to increased aggregation and immunogenicity.

Comparative Analysis of Maytansinoid-Based ADCs

Table 1: Structural and Physicochemical Comparison of Maytansinoid Payloads

FeatureDM1DM4Maytansinoid in this compound
Full Name N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansineN2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansineInformation on the specific maytansinoid derivative in this compound is proprietary and not publicly available.
Linker Attachment Site Thiol groupThiol groupThiol group
Reported Hydrophobicity Less hydrophobic than auristatins[4]Generally similar hydrophobicity profile to DM1Expected to have a hydrophobicity profile in the range of other maytansinoids.

Table 2: Potential Immunogenicity Risk Factors

ADC PlatformLinker TypePotential for AggregationInferred Immunogenicity Risk
DM1-ADC (e.g., T-DM1) Non-cleavable thioether (SMCC)Lower, due to stable linkerLow to moderate clinical ADA incidence reported for T-DM1 (around 5.3%)[2]
DM4-ADC (e.g., with SPDB linker) Cleavable disulfidePotentially higher due to linker chemistry and potential for premature releaseData on ADA incidence for DM4-ADCs is less consolidated in public literature.
This compound ADC Proprietary Sme linkerDependent on the specific properties of the Sme linker (e.g., hydrophilicity)Preclinical and early clinical data are needed to establish the immunogenicity profile.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically employed to evaluate the immunogenicity of ADCs, involving screening, confirmation, and characterization of ADAs.[5]

Anti-Drug Antibody (ADA) Bridging Assay

This is the most common format for detecting ADAs.

Methodology:

  • Coating: Microtiter plates are coated with the ADC.

  • Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.

  • Detection: A labeled version of the ADC (e.g., biotinylated or ruthenylated) is added. This labeled ADC will also bind to the ADAs, forming a "bridge."

  • Signal Generation: A detection reagent (e.g., streptavidin-HRP for biotinylated ADC) is added, and a signal is generated, which is proportional to the amount of ADAs in the sample.

  • Confirmation: Positive samples are re-tested in the presence of an excess of the unlabeled ADC to confirm the specificity of the binding. A significant reduction in signal confirms the presence of specific ADAs.

In Vitro T-Cell Proliferation Assay

This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors are isolated.

  • Antigen Presentation: Dendritic cells (DCs) within the PBMC population are allowed to process and present peptides derived from the ADC.

  • T-Cell Stimulation: T-cells that recognize these peptides become activated and proliferate.

  • Measurement of Proliferation: Proliferation is typically measured by the incorporation of a radioactive nucleotide (e.g., 3H-thymidine) or by using a fluorescent dye like CFSE, which is diluted with each cell division and can be quantified by flow cytometry.

  • Data Analysis: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the ADC by the proliferation in a negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive response.

Visualizing Immunogenicity Pathways and Workflows

ADC_Immunogenicity_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell ADC_uptake ADC Uptake & Processing Peptide_presentation Peptide Presentation on MHC-II ADC_uptake->Peptide_presentation TCell_activation T-Cell Activation Peptide_presentation->TCell_activation TCR Engagement Cytokine_release Cytokine Release TCell_activation->Cytokine_release BCell_activation B-Cell Activation TCell_activation->BCell_activation T-Cell Help Plasma_cell Differentiation to Plasma Cell BCell_activation->Plasma_cell ADA_production ADA Production Plasma_cell->ADA_production ADC Antibody-Drug Conjugate ADC->ADC_uptake Internalization ADC->BCell_activation BCR Engagement ADA_Assay_Workflow start Start: Patient Serum Sample screening Screening Assay (e.g., Bridging ELISA) start->screening decision_screening Positive Result? screening->decision_screening negative Negative for ADA decision_screening->negative No confirmation Confirmatory Assay (with excess ADC) decision_screening->confirmation Yes decision_confirmation Signal Inhibition? confirmation->decision_confirmation false_positive False Positive decision_confirmation->false_positive No characterization Characterization Assays (Titer, Isotype, Neutralizing Activity) decision_confirmation->characterization Yes end End: Report ADA Status characterization->end

References

Comparative stability studies of maytansinoid-based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of Maytansinoid-Based Antibody-Drug Conjugates

This guide provides a comparative analysis of the stability of maytansinoid-based antibody-drug conjugates (ADCs), focusing on the impact of different linker technologies. The stability of an ADC is a critical quality attribute that influences its efficacy, safety, and pharmacokinetic profile. Understanding the factors that contribute to ADC stability is paramount for researchers, scientists, and drug development professionals in the oncology field.

Introduction to Maytansinoid ADC Stability

Maytansinoids, such as DM1 and DM4, are potent microtubule-inhibiting agents used as cytotoxic payloads in ADCs. The linker connecting the maytansinoid to the monoclonal antibody (mAb) is a key determinant of the ADC's stability. Linkers can be broadly categorized as non-cleavable (e.g., those using SMCC chemistry) or cleavable (e.g., disulfide-containing linkers like SPDB). An ideal linker should be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, but allow for efficient release of the drug once the ADC has reached the target tumor cell.

Key stability concerns for maytansinoid-based ADCs include:

  • Deconjugation: The loss of the drug-linker from the antibody in circulation.

  • Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.

  • Chemical Degradation: Modification of the antibody, linker, or payload under various stress conditions.

This guide will compare the stability of maytansinoid ADCs with different linkers, presenting quantitative data from published studies and providing detailed experimental protocols for key stability-indicating assays.

Comparative Stability Data

The stability of maytansinoid ADCs is significantly influenced by the choice of linker. Non-cleavable linkers generally exhibit higher stability in plasma compared to cleavable disulfide linkers.

Table 1: Comparative Plasma Clearance of Maytansinoid ADCs with Different Linkers

This table summarizes the plasma clearance rates of maytansinoid ADCs, demonstrating the superior stability of the non-cleavable SMCC linker compared to disulfide linkers. Among the disulfide linkers, the more sterically hindered SPDB linker shows improved stability over the less hindered SPP linker.

ADC ConstructLinker TypeKey FeatureRelative Plasma StabilityObservations
Ab-SMCC-DM1 Non-cleavable (Thioether)Stable thioether bondHigh Exhibits the slowest clearance from plasma, indicating high stability in circulation.[1][2]
Ab-SPDB-DM4 Cleavable (Disulfide)Sterically hindered disulfideMedium Clears more slowly than Ab-SPP-DM1 but faster than Ab-SMCC-DM1.[1] The steric hindrance offers some protection against reduction in plasma.[3]
Ab-SPP-DM1 Cleavable (Disulfide)Less hindered disulfideLow Cleared more rapidly from circulation compared to Ab-SMCC-DM1 and Ab-SPDB-DM4, suggesting lower plasma stability.[1][2]

Data synthesized from studies comparing maytansinoid ADCs with different linkers. The relative stability is based on reported plasma clearance rates in preclinical models.

Table 2: Comparative Thermal Stability of Maytansinoid ADCs

Thermal stress can induce aggregation of ADCs. This table compares the thermal stability of a lysine-conjugated ADC (Trastuzumab emtansine, T-DM1) with a site-specifically conjugated maytansinoid ADC. Site-specific conjugation can lead to a more homogeneous product with potentially improved stability.

ADC ConstructConjugation MethodTemperatureStorage DurationAggregation (%)
Trastuzumab emtansine (T-DM1) Lysine conjugation (SMCC-DM1)4°C4 weeks~2-3%
25°C4 weeks~5-7%
40°C4 weeks>10%
Trastuzumab-AJICAP-maytansinoid Site-specific (Fc-affinity peptide)4°C4 weeks<2%
25°C4 weeks~2%
40°C4 weeks~4%

Data for T-DM1 is based on literature values, while data for Trastuzumab-AJICAP-maytansinoid is from a direct study. This comparison suggests that the site-specific ADC exhibits greater resistance to thermally induced aggregation.[4]

Experimental Protocols

Accurate assessment of ADC stability relies on a panel of orthogonal analytical techniques. Below are detailed methodologies for key experiments.

Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Purpose: To separate and quantify high molecular weight species (aggregates) and fragments from the monomeric ADC.

Methodology:

  • System: A biocompatible HPLC system (e.g., Agilent 1260 Infinity Bio-inert LC) equipped with a UV detector.

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm.

  • Mobile Phase: 150 mM sodium phosphate buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter through a 0.22 µm membrane if necessary.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total integrated area.

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Heterogeneity Analysis

Purpose: To separate ADC species based on the number of conjugated drug-linkers (drug-to-antibody ratio, DAR) and to monitor changes in hydrophobicity.

Methodology:

  • System: HPLC system with a UV detector.

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Injection Volume: 15 µL.

  • Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc. for cysteine-conjugated ADCs) are resolved. The average DAR can be calculated by summing the area of each peak multiplied by its DAR value and dividing by the total peak area.

In Vitro Plasma Stability Assay with LC-MS Analysis

Purpose: To assess the stability of the ADC and measure the rate of drug deconjugation in a biologically relevant matrix.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Cleanup (Affinity Capture):

    • Use protein A or anti-human IgG coated magnetic beads to capture the ADC from the plasma samples.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

  • LC-MS/MS Analysis:

    • Total Antibody Quantification (ELISA): A standard sandwich ELISA can be used to measure the concentration of total antibody (conjugated and unconjugated) at each time point.

    • Conjugated Antibody Quantification (LC-MS): Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. This is often done at the subunit level after reduction and/or enzymatic digestion (e.g., with IdeS).

    • Free Drug Quantification: Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the amount of released maytansinoid payload.

  • Data Analysis: Plot the average DAR or the percentage of conjugated antibody over time to determine the stability profile. Calculate the half-life of the conjugate in plasma.

Visualizations

Experimental Workflow for ADC Stability Testing

G cluster_0 Sample Preparation & Stress cluster_1 Analytical Techniques cluster_2 Data Analysis & Output ADC_Sample ADC Stock Solution Incubation Incubate under Stress Conditions (e.g., 37°C Plasma, 40°C Buffer) ADC_Sample->Incubation Time_Points Sample at T=0, T=x, T=y... Incubation->Time_Points SEC SEC-HPLC Time_Points->SEC Analysis of Physical Stability HIC HIC-HPLC Time_Points->HIC Analysis of Drug Load LCMS LC-MS Time_Points->LCMS Analysis of Chemical Integrity Aggregation % Aggregation SEC->Aggregation DAR Average DAR & Distribution HIC->DAR Deconjugation Deconjugation Rate & Free Payload LCMS->Deconjugation

Caption: Workflow for a typical comparative stability study of maytansinoid ADCs.

Intracellular Processing of Maytansinoid ADCs

G cluster_cell Target Cancer Cell ADC Maytansinoid ADC Binding Binding ADC->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Metabolite Active Metabolite (e.g., Lys-SMCC-DM1) Degradation->Metabolite Release Tubulin Tubulin Metabolite->Tubulin Binding Apoptosis Microtubule Disruption & Cell Death Tubulin->Apoptosis

Caption: Intracellular activation pathway of a maytansinoid ADC.

References

Safety Operating Guide

Essential Safety and Handling of DM3-Sme: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of highly potent compounds like DM3-Sme is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans for this compound, a maytansine derivative and tubulin inhibitor used as a cytotoxic moiety in antibody-drug conjugates (ADCs).

This compound is a highly cytotoxic agent, and all handling procedures must be conducted with strict adherence to safety protocols to minimize exposure risk. The information presented here is a synthesis of best practices for handling potent cytotoxic compounds and maytansinoid derivatives. Note that a specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, these guidelines are based on information for structurally and functionally similar maytansinoids and general guidance for handling hazardous drugs.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. A comprehensive PPE ensemble is required for all procedures involving this compound, from initial handling of the neat compound to the disposal of contaminated waste.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects personal clothing and skin from contamination. The back-closing design offers better frontal protection.
Eye Protection Chemical splash goggles and a full-face shield.Protects the eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of airborne particles of the cytotoxic compound.
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the tracking of contamination outside of the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, especially in its powdered form, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment isolator (glove box) to ensure both personnel and environmental protection.

1. Preparation and Pre-Handling Check:

  • Ensure the BSC or containment isolator is certified and functioning correctly.
  • Gather all necessary materials, including pre-weighed this compound, solvents, and disposal containers, and place them inside the containment unit before starting work.
  • Don all required PPE as specified in the table above.

2. Reconstitution and Dilution:

  • Carefully uncap the vial containing this compound powder.
  • Use a dedicated, calibrated pipette to add the appropriate solvent slowly to the vial to avoid aerosolization.
  • Gently swirl the vial to dissolve the compound completely. Do not vortex or shake vigorously.
  • Perform all subsequent dilutions within the containment unit.

3. Post-Handling and Decontamination:

  • Wipe down all surfaces inside the BSC or isolator with a deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) and then with 70% ethanol.
  • Carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container before exiting the containment area.
  • Remove the remaining PPE in a designated doffing area, ensuring no contact with contaminated surfaces. Dispose of all disposable PPE as cytotoxic waste.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and puncture-proof container designated for cytotoxic chemical waste.
Contaminated Labware (e.g., vials, pipette tips) Place directly into a sharps container or a rigid, sealed container labeled for cytotoxic waste.
Contaminated PPE Bagged in a yellow cytotoxic waste bag inside the containment unit, then placed in a second labeled bag upon removal.
Liquid Waste Collect in a dedicated, sealed, and clearly labeled container for cytotoxic liquid waste. Do not pour down the drain.

All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Full PPE prep_bsc Prepare BSC/Isolator prep_ppe->prep_bsc handle_reconstitute Reconstitute this compound prep_bsc->handle_reconstitute handle_dilute Perform Dilutions handle_reconstitute->handle_dilute cleanup_decon Decontaminate Surfaces handle_dilute->cleanup_decon cleanup_waste Segregate Cytotoxic Waste cleanup_decon->cleanup_waste dispose_ppe Doff & Dispose of PPE cleanup_waste->dispose_ppe dispose_waste Dispose of Cytotoxic Waste dispose_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary to mitigate the risk.

Skin Exposure:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Exposure:

  • Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is contained within the BSC, decontaminate it following standard procedures.

  • For spills outside of a containment unit, use a spill kit specifically designed for cytotoxic drugs.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Absorb the spill with absorbent pads, then decontaminate the area.

  • Dispose of all cleanup materials as cytotoxic waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DM3-Sme
Reactant of Route 2
DM3-Sme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.